2,4,6-Trichloropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6494. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,4,6-trichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIABCMTHHTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049287 | |
| Record name | 2,4,6-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3764-01-0 | |
| Record name | 2,4,6-Trichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichloropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3764-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2,4,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRICHLOROPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESA3TV26AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trichloropyrimidine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyrimidine is a pivotal heterocyclic compound widely utilized as a versatile building block in organic synthesis.[1] Its structure, characterized by a pyrimidine (B1678525) ring substituted with three chlorine atoms, imparts a high degree of reactivity, making it an essential intermediate in the production of a wide array of high-value chemicals.[1] This guide provides a comprehensive overview of the fundamental properties, structure, and key experimental protocols related to this compound, serving as a critical resource for professionals in research and development, particularly within the pharmaceutical and agrochemical industries.[2]
Core Properties
The physicochemical properties of this compound are well-documented, and a summary of these key characteristics is presented below for ease of reference. This data is essential for its handling, application in synthesis, and for safety considerations.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄HCl₃N₂ | [3][4][5][6] |
| Molecular Weight | 183.42 g/mol | [3][5][6] |
| CAS Number | 3764-01-0 | [4][5][6] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid after melting. | [2][3][4] |
| Melting Point | 21-25 °C | [2][3][7] |
| Boiling Point | 210-215 °C | [2][3][7] |
| Density | 1.595 g/mL at 20 °C | [3][7] |
| Refractive Index | n20/D 1.57 | [2][3][7] |
| Solubility | Insoluble in water. Soluble in chloroform (B151607) and ethyl acetate. | [3][4] |
| Flash Point | >112 °C (>233.6 °F) | [8] |
Spectroscopic and Other Identifiers
| Identifier | Value | Source |
| InChI | 1S/C4HCl3N2/c5-2-1-3(6)9-4(7)8-2/h1H | [6][7] |
| SMILES | Clc1cc(Cl)nc(Cl)n1 | [7] |
| Purity (Typical) | ≥97% | [2][7] |
Molecular Structure
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] Three chlorine atoms are substituted at the 2, 4, and 6 positions of this ring.[4] These electron-withdrawing chlorine atoms render the pyrimidine ring electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution reactions.[1] The reactivity order for nucleophilic substitution is generally C4(6) > C2.[1]
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A common and established method for the synthesis of this compound involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as N,N-dimethylaniline or N-methylpyrrolidone.[9][10]
Objective: To synthesize this compound from barbituric acid.
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Chlorine (Cl₂)
-
N-methylpyrrolidone (catalyst)
-
Reaction flask with reflux condenser and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge a reaction flask with phosphorus oxychloride (e.g., 3500 kg, 23.2 mol) and add barbituric acid (e.g., 512 g, 4 mol) and N-methylpyrrolidone (e.g., 10 g).[11]
-
Heat the mixture to approximately 75 ± 5 °C and maintain with stirring for several hours (e.g., 7 hours).[11]
-
Simultaneously add phosphorus trichloride (e.g., 1650 g, 12.0 mol) and introduce chlorine gas (e.g., 840 g, 11.8 mol) into the reaction mixture.[11] The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.[3]
-
Upon completion of the reaction, remove the excess phosphorus trichloride and phosphorus oxychloride by distillation.[3]
-
The final product, this compound, is then isolated by distillation under reduced pressure.[3][11]
-
The purity of the obtained product can be confirmed by Gas Chromatography (GC) assay.[3]
Caption: General workflow for the synthesis of this compound.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is simple, showing a single signal for the proton at the C5 position.[1] A reported spectrum shows this as a singlet at δ = 7.45 ppm.[1]
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule.
2. Infrared (IR) Spectroscopy
-
IR spectroscopy can be used to identify the functional groups and the overall structure of the molecule. The infrared absorption spectrum of this compound has been recorded in the 4000-400 cm⁻¹ region.[12] Key vibrational modes, such as ring stretching and bending, can be assigned based on the spectrum.[12]
3. Mass Spectrometry (MS)
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The NIST WebBook provides mass spectrum data for this compound, which can be used for its identification.[13]
Applications in Drug Development and Agrochemicals
This compound is not typically an active ingredient itself but serves as a crucial intermediate in the synthesis of various biologically active molecules.
-
Pharmaceuticals: It is a building block in the synthesis of antiviral and anticancer agents.[2] Its reactive chlorine atoms allow for sequential nucleophilic substitution, enabling the construction of complex, multi-substituted pyrimidine derivatives with therapeutic potential.[1]
-
Agrochemicals: The compound is extensively used in the development of herbicides and fungicides.[2][4] Its structure allows for modifications that can tune the biological activity to target specific pests or weeds effectively.[2]
-
Reactive Dyes: It is also an important intermediate in the preparation of reactive dyes.[9][14]
Safety and Handling
This compound is classified as harmful and an irritant.[15]
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory system irritation.[16]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[8][17] Avoid generating dust and minimize contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[8] Recommended long-term storage is at 2-8°C.[2][17]
In case of exposure, immediate medical attention is advised. For skin or eye contact, flush with plenty of water for at least 15 minutes.[8] If inhaled, move to fresh air.[8]
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 3764-01-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 3764-01-0 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 14. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
- 15. This compound, 97% 3764-01-0 India [ottokemi.com]
- 16. 3764-01-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 17. aksci.com [aksci.com]
Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trichloropyrimidine from barbituric acid, a critical intermediate in the production of various pharmaceuticals and reactive dyes. The document details established experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
This compound is a highly reactive heterocyclic compound, primarily utilized as a versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr) reactions, making it a valuable precursor for the synthesis of a wide range of substituted pyrimidines. The presence of three electron-withdrawing chlorine atoms renders the carbon atoms of the pyrimidine (B1678525) ring highly susceptible to attack by various nucleophiles. This guide focuses on the prevalent industrial method for its synthesis: the chlorination of barbituric acid.
Reaction Pathway
The synthesis of this compound from barbituric acid is primarily achieved through chlorination using phosphorus oxychloride (POCl₃), often in conjunction with other chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. The overall reaction transforms the keto groups of barbituric acid into chloro substituents.
Experimental Protocols
Several methods for the synthesis of this compound from barbituric acid have been reported, with variations in reagents, catalysts, and reaction conditions. Below are detailed protocols for two common approaches.
Method 1: Chlorination with Phosphorus Oxychloride and Phosphorus Pentachloride (or its precursors)
This two-step process is a significant advancement in industrial synthesis as it allows for a non-aqueous work-up, simplifying product isolation.[1]
Step 1: Reaction with Phosphorus Oxychloride
-
In a reaction vessel equipped with a reflux condenser and a stirrer, charge barbituric acid and phosphorus oxychloride. The molar ratio of phosphorus oxychloride to barbituric acid is typically between 3:1 and 15:1.[2]
-
Optionally, a catalyst such as triethylamine (B128534) or N-methylpyrrolidone can be added.[2][3]
-
The mixture is heated to a temperature range of 70°C to 115°C.[4] A preferred temperature range is 75 +/- 5°C.[2][3]
-
The reaction is maintained at this temperature with stirring until a clear solution is obtained, which can take several hours.[3][4]
Step 2: Reaction with Phosphorus Pentachloride (or PCl₃ and Cl₂)
-
To the reaction mixture from Step 1, phosphorus pentachloride is added. Alternatively, phosphorus trichloride and chlorine gas can be introduced simultaneously to form PCl₅ in situ.[2][4][5]
-
The molar ratio of PCl₅ (or its precursors) to the initial barbituric acid is generally between 2.5:1 and 3.5:1.[5]
-
This second reaction step is typically carried out at a temperature ranging from 20°C to below 80°C, with a preferred range of 60°C to 75°C.[1][2]
-
The reaction is continued for a sufficient period to ensure complete chlorination.
Work-up and Purification
-
After the reaction is complete, the excess phosphorus oxychloride and other volatile components are removed by distillation, initially at atmospheric pressure and then under reduced pressure.[4]
-
The crude this compound is then purified by vacuum distillation.[3][4]
Method 2: Chlorination with Phosphorus Oxychloride in the Presence of a Tertiary Amine
An earlier method involves the use of a tertiary amine, such as dimethylaniline, as a catalyst.[4][5]
-
Barbituric acid is reacted with phosphorus oxychloride in the presence of dimethylaniline.[4]
-
The reaction mixture is heated under reflux.
-
A key disadvantage of this method is the requirement for an aqueous work-up, which involves extraction of the product and can generate significant wastewater, making it less favorable for large-scale industrial processes.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis protocols.
| Parameter | Method 1 (Two-Step Chlorination) | Method 2 (POCl₃ with Dimethylaniline) | Reference |
| Starting Material | Barbituric Acid | Barbituric Acid | [4][5] |
| Chlorinating Agents | POCl₃ and PCl₅ (or PCl₃/Cl₂) | POCl₃ | [2][4][5] |
| Catalyst | Optional (e.g., triethylamine, N-methylpyrrolidone) | Dimethylaniline | [2][3][4][5] |
| Molar Ratio (POCl₃ : Barbituric Acid) | 3:1 to 15:1 | Not explicitly stated in all sources | [2] |
| Molar Ratio (PCl₅ : Barbituric Acid) | 2.5:1 to 3.5:1 | N/A | [5] |
| Reaction Temperature (Step 1) | 70°C to 115°C | Reflux | [4] |
| Reaction Temperature (Step 2) | 20°C to < 80°C | N/A | [2] |
| Reaction Time | Several hours | Not explicitly stated in all sources | [3][4] |
| Yield | 90% to 93.8% | 85% | [2][3][4] |
| Work-up | Non-aqueous (distillation) | Aqueous (extraction) | [4][5] |
Experimental Workflow
The general workflow for the synthesis of this compound from barbituric acid is depicted below.
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. EP0747364A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4,6-Trichloropyrimidine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyrimidine is a highly versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a trifunctional electrophile, its pyrimidine (B1678525) core is activated by three chlorine atoms, making it an exceptionally reactive building block for the synthesis of a wide array of polysubstituted pyrimidines. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for controlled, regioselective substitution, providing a strategic advantage in the design of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and its pivotal role as a precursor in the development of pharmaceuticals, most notably in the creation of antiviral agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Citations |
| Chemical Formula | C₄HCl₃N₂ | [1][2][3][4] |
| Molecular Weight | 183.42 g/mol | [1][2][3][4] |
| CAS Number | 3764-01-0 | [1][2][5] |
| Appearance | Colorless to yellow liquid or solid | [2][3][6] |
| Melting Point | 23-25 °C (lit.) | [2][3][4][5] |
| Boiling Point | 210-215 °C (lit.) | [3][4][5] |
| Density | 1.595 g/mL at 20 °C (lit.) | [2][3][4][5] |
| Refractive Index (n20/D) | 1.57 (lit.) | [3][5] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area, sealed in a dry place. | [3][7][8][9] |
Core Applications in Drug Development
The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate. The pyrimidine scaffold is a core component of nucleobases and is prevalent in numerous biologically active molecules.[10] The electron-deficient nature of the trichlorinated ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[10]
This reactivity is harnessed to synthesize libraries of compounds for drug discovery programs targeting a range of diseases.[10] Notably, it is a critical starting material for second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1, such as Etravirine (B1671769) and Rilpivirine.[10][11] Its derivatives have also been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[6][10][11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key synthetic transformations.
Protocol 1: Synthesis of this compound from Barbituric Acid
The industrial synthesis of this compound is most commonly achieved through the chlorination of barbituric acid. The following two-step process utilizes phosphorus oxychloride (POCl₃) followed by a stronger chlorinating agent formed in situ from phosphorus trichloride (B1173362) (PCl₃) and chlorine gas.[2][3][12]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂)
-
Catalyst (e.g., N,N-dimethylformamide, triethylamine, or N-methylpyrrolidone)[3][12]
-
Reaction flask with reflux condenser, dropping funnel, and stirrer
Procedure:
-
Step 1: Reaction with Phosphorus Oxychloride.
-
In a reaction flask, charge barbituric acid (1.0 mol) and phosphorus oxychloride (5.5 mol).[13] A catalytic amount of a tertiary amine or amide can be added.[2][12]
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.[12][14] During this stage, the hydroxyl groups of the tautomeric form of barbituric acid are replaced by chlorine. The reaction mixture typically appears as a pale yellow suspension.[13]
-
-
Step 2: Reaction with Phosphorus Pentachloride (in situ).
-
While maintaining the reflux temperature, slowly and simultaneously add phosphorus trichloride (3.1 mol) and introduce chlorine gas (3.0 mol) into the reaction mixture over a period of 4 hours.[3][12] These reagents react to form phosphorus pentachloride (PCl₅), which completes the chlorination of the pyrimidine ring.
-
The rate of chlorine addition should be carefully controlled to avoid excess, which could lead to side products like 2,4,5,6-tetrachloropyrimidine.[12]
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.[12]
-
-
Work-up and Purification:
Protocol 2: Nucleophilic Aromatic Substitution - Synthesis of an Etravirine Intermediate
This protocol details the regioselective substitution of the C4 chlorine of this compound, a key step in an optimized synthesis of the anti-HIV drug Etravirine.[10] The chlorine at the C4 (and the equivalent C6) position is the most reactive towards nucleophiles.[10]
Materials:
-
This compound (110 mmol)
-
3,5-Dimethyl-4-hydroxybenzonitrile (110 mmol)
-
Diisopropylethylamine (DIPEA) (132 mmol)
-
1,4-Dioxane (B91453) (100 mL)
-
Water
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (20.0 g, 110 mmol), 3,5-dimethyl-4-hydroxybenzonitrile (16.2 g, 110 mmol), and diisopropylethylamine (17.0 g, 132 mmol) in 1,4-dioxane (100 mL).[10]
-
-
Reaction Execution:
-
Heat the solution to 70 °C and maintain for 2 hours.[10] Monitor the reaction progress using a suitable technique like TLC or LC-MS.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to 10-15 °C.[10]
-
Pour 200 mL of water into the reaction mixture and stir for an additional 30 minutes to precipitate the product.[10]
-
Collect the resulting solid by filtration.
-
Wash the solid with water and dry it under vacuum at 55-60 °C to yield 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile as a white solid.[10]
-
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This compound is also a viable substrate for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This allows for the introduction of aryl or heteroaryl groups onto the pyrimidine ring. The C4/C6 positions are generally the most reactive sites for this coupling as well.[8]
General Procedure:
-
Reaction Setup:
-
In a pressure tube or Schlenk flask under an inert atmosphere (e.g., argon), combine the this compound (1.0 equiv), the desired arylboronic acid (1.0-1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos) (0.01-0.05 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).[15][16]
-
-
Solvent Addition:
-
Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, THF, or toluene (B28343) with water is commonly used.[15][16]
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C.[15][16] The reaction can be performed using conventional heating or microwave irradiation to shorten reaction times.[8]
-
Stir the reaction for the required time (from 15 minutes to 24 hours) until completion, as monitored by TLC or GC/LC-MS.[8][15]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[15]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate the desired aryl-substituted pyrimidine.
-
Reaction Workflows and Biological Pathways
Visualizing complex synthetic routes and biological mechanisms is crucial for understanding the utility of this compound. The following diagrams, rendered using the DOT language, illustrate a key synthetic workflow and a relevant biological pathway.
Synthetic Workflow: Etravirine Synthesis
The following diagram illustrates a key synthetic route to the anti-HIV drug Etravirine, starting from this compound. This multi-step process showcases sequential nucleophilic aromatic substitutions.[10]
Caption: Synthetic pathway for Etravirine from this compound.
Biological Pathway: Inhibition of HIV-1 Reverse Transcriptase
Derivatives of this compound, such as Etravirine, function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They do not compete with natural nucleoside triphosphates. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and halts the conversion of viral RNA to DNA.[5][13]
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by an NNRTI.
Conclusion
This compound is a cornerstone building block for synthetic and medicinal chemists. Its well-defined reactivity profile, particularly the regioselectivity of its nucleophilic substitution and cross-coupling reactions, provides a robust platform for constructing complex, polyfunctionalized pyrimidine derivatives. The successful application of this intermediate in the synthesis of potent antiviral drugs like Etravirine underscores its immense value in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a technical foundation for researchers aiming to leverage the unique chemical properties of this compound in their scientific endeavors.
References
- 1. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0747364A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 2,4,6-Trichloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,4,6-trichloropyrimidine, a key building block in synthetic organic chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct and informative signals.
¹H NMR Data
Due to the symmetrical nature of the this compound molecule, the ¹H NMR spectrum is characterized by its simplicity. A single proton is present at the C5 position of the pyrimidine (B1678525) ring.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.45 ppm | Singlet (s) | 1H | Aromatic H (C5-H) |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
¹³C NMR Data
The ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the three chemically non-equivalent carbon atoms in the molecule.[2]
| Chemical Shift (δ) | Assignment |
| 162.88 ppm | C2, C6 |
| 160.10 ppm | C4 |
| 120.04 ppm | C5 |
Solvent: CDCl₃, Instrument Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and chloro-substituted structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3108.63 | Medium (m) | Aromatic C-H stretch[1] |
| 1560 | - | C=N stretch (ring stretching)[3] |
| 1533 | - | C=N stretch (ring stretching)[3] |
| 1529.23 | Strong (s) | C=N stretch[1] |
| 1433 | - | Ring stretching[3] |
| 1407 | - | Ring stretching[3] |
| 1276.57 | Strong (s) | C-N stretch[1] |
| 834.45 | Strong (s) | C-Cl stretch[1] |
| 754.17 | Weak (w) | C-Cl stretch[1] |
Technique: KBr pellet or Nujol mull[1][3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₄HCl₃N₂ with a molecular weight of approximately 183.42 g/mol .[4] The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of three chlorine atoms, the isotopic pattern of the molecular ion and its fragments will be characteristic, showing M, M+2, M+4, and M+6 peaks.
Expected Molecular Ion Peaks:
| m/z | Isotopic Composition | Relative Abundance |
| 182 | ³⁵Cl₃ | High |
| 184 | ³⁵Cl₂³⁷Cl | High |
| 186 | ³⁵Cl³⁷Cl₂ | Medium |
| 188 | ³⁷Cl₃ | Low |
Note: The exact relative abundances depend on the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃).
-
If any solid remains undissolved, filter the solution or carefully pipette the supernatant into a clean, dry 5 mm NMR tube.
Data Acquisition:
-
The NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
-
For ¹H NMR, the acquisition parameters generally include a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
-
The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy Protocol (KBr Pellet)
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place a small amount of the powder into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:
-
For a solid sample like this compound, it is typically introduced via a direct insertion probe.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
Data Acquisition:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
The sample is vaporized by heating.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A flowchart illustrating the general procedure for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory - ProQuest [proquest.com]
Solubility and physical state of 2,4,6-Trichloropyrimidine
An In-depth Technical Guide to the Physical State and Solubility of 2,4,6-Trichloropyrimidine
This guide provides a comprehensive overview of the physical and solubility properties of this compound, a pivotal heterocyclic compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and agricultural sciences who utilize this versatile chemical intermediate.
Physicochemical Properties
This compound is a chlorinated derivative of pyrimidine (B1678525).[1] Its physical state and solubility are critical parameters for its handling, reaction setup, and purification processes. The presence of three electron-withdrawing chlorine atoms on the pyrimidine ring significantly influences its reactivity, making it highly susceptible to nucleophilic attack.[1]
Physical State
At standard temperature and pressure, this compound is a solid. Its appearance is described as a white or colorless to light yellow powder or lump.[2] Upon melting, it becomes a clear, colorless to yellowish liquid.[3][4] With a melting point in the range of 21-25°C, it may exist as a liquid in warmer laboratory environments.[2][5]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₃N₂ | [5][6] |
| Molecular Weight | 183.42 g/mol | [5][6] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2] |
| Melting Point | 21 - 25 °C | [2][4][5][6][7] |
| Boiling Point | 210 - 215 °C (at 760 mmHg) | [4][6] |
| 95 - 96 °C (at 11 Torr) | [7] | |
| Density | 1.595 g/mL at 20 °C | [3][4][5] |
| Refractive Index | n20/D 1.57 | [3][4] |
Solubility Profile
The solubility of a compound is a key factor in designing synthetic routes, extraction procedures, and purification methods. This compound is characterized by its poor solubility in water and good solubility in certain organic solvents.
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [4] |
| Chloroform (B151607) | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
Experimental Protocols
Accurate determination of physical and solubility properties is fundamental in chemical research. The following sections detail standard laboratory protocols for these measurements.
Determination of Physical State
The physical state of a compound at ambient temperature is determined by observing its form (solid, liquid, or gas). Key properties that define the state under varying temperatures, such as melting and boiling points, are determined using the following methods.[8][9]
Melting Point Determination (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or temperature probe.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point. For this compound, this range is expected to be between 21 °C and 25 °C.[2][5]
Boiling Point Determination (Distillation Method):
-
Apparatus Setup: A small quantity of liquid this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: The flask is heated gently.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature reading, observed when the vapor is condensing on the thermometer and dripping into the condenser, is recorded as the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded, as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.
Determination of Solubility
A systematic approach is used to determine the solubility of a compound in various solvents.[10][11][12]
Qualitative Solubility Test:
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a small test tube.
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water) is added to the test tube.[11]
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds).[10]
-
Observation: The mixture is observed to determine if the solid has completely dissolved.
-
Soluble: The solid dissolves completely, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.[10]
-
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarities, such as water, 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like chloroform and ethyl acetate, to build a complete solubility profile.[11][12]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for systematically determining the solubility class of an unknown organic compound like this compound.
Caption: A flowchart for the systematic determination of a compound's solubility class.
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 3764-01-0 [chemicalbook.com]
- 4. This compound CAS#: 3764-01-0 [m.chemicalbook.com]
- 5. This compound, 97% 3764-01-0 India [ottokemi.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Physico-chemical analysis methods: Significance and symbolism [wisdomlib.org]
- 9. moravek.com [moravek.com]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
The Strategic Reactivity of Chlorine Atoms in 2,4,6-Trichloropyrimidine: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
2,4,6-Trichloropyrimidine is a cornerstone heterocyclic compound, serving as a versatile and pivotal building block in the realms of organic synthesis and drug development.[1] The pyrimidine (B1678525) ring, a fundamental component of nucleic acids, endows molecules with significant biological relevance.[2] In this compound, the presence of three electron-withdrawing chlorine atoms dramatically influences its chemical behavior, rendering the pyrimidine nucleus highly susceptible to nucleophilic attack.[2] This heightened reactivity, coupled with a distinct hierarchy among the three chlorine atoms, allows for controlled, sequential, and regioselective substitutions. Such controlled reactivity is invaluable for the synthesis of polysubstituted pyrimidine derivatives, which are prominent scaffolds in a wide array of therapeutic agents, including antiviral, anticancer, and kinase inhibitor drugs.[1][3] This guide provides an in-depth analysis of the reactivity of the chlorine atoms in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in leveraging this powerful synthetic intermediate.
The Hierarchy of Chlorine Reactivity: A Mechanistic Overview
The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the three chlorine substituents, making the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus prone to nucleophilic attack.[2]
A critical aspect of the chemistry of this compound is the differential reactivity of its chlorine atoms. The generally accepted order of reactivity for nucleophilic substitution is C4(6) > C2.[2] This regioselectivity is attributed to the relative stability of the Meisenheimer intermediate formed during the substitution process. Nucleophilic attack at the C4 or C6 positions results in a more stable para-quinoid Meisenheimer intermediate, where the negative charge can be effectively delocalized onto the nitrogen atom at position 1. In contrast, attack at the C2 position leads to a less stable ortho-quinoid intermediate.[4] This inherent reactivity allows for a stepwise substitution strategy, enabling the synthesis of a diverse range of mono-, di-, and trisubstituted pyrimidines.[2]
Factors that can influence this regioselectivity include the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the choice of solvent can have a pronounced effect on the isomeric product distribution in reactions with anilines.[2][5] While many reactions favor C4/C6 substitution, palladium catalysis has been shown to achieve high regioselectivity in certain amination reactions, further expanding the synthetic utility of this scaffold.[4]
Quantitative Analysis of Regioselective Substitution Reactions
The regioselectivity of nucleophilic substitution on this compound has been the subject of numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of how different nucleophiles and reaction conditions influence the substitution pattern.
Table 1: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
| Nucleophile | Position of Substitution | Reaction Conditions | Product Ratio (C4/C6 : C2) | Reference |
| 4-Substituted Anilines | C4 and C2 | Ethanol (B145695), reflux | ~10:1 (favoring C4) | [4][5] |
| Phenolate Ion | C4 and C2 | Not specified | 90:10 (favoring C4) | [4] |
| Aliphatic Secondary Amines | C4 | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C to 0 °C, 1h | Highly selective for C4 | [4] |
| N-Sodium Carbamates | C4 | DMF, room temperature, 15-30 min | Good to excellent regioselectivity for C4 | [6] |
| Pyrrolidine | C4/C6 and C2 | Not specified | Mixture of 6-chloro-2,4-bis-pyrrolidinylpyrimidine and 2-chloro-4,6-bis-pyrrolidinylpyrimidine | [5] |
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Conditions | Position of Reactivity | Outcome | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acids | Not specified | C4/C6 | Selective formation of 6-arylpyrimidines | [7][8] |
| Amination | Aliphatic secondary amines | Pd(OAc)₂/dppb or other Pd complexes | C4 | Highly regioselective formation of the C4-isomer | [4] |
Key Experimental Protocols
To facilitate the practical application of the chemistry discussed, detailed experimental protocols for the synthesis of this compound and a representative nucleophilic substitution reaction are provided below.
Protocol 1: Synthesis of this compound from Barbituric Acid
This protocol is adapted from established industrial and laboratory-scale synthesis methods.[9][10]
Reagents and Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Chlorine (Cl₂)
-
N-methylpyrrolidone (NMP) or other suitable catalyst
-
Reaction flask (e.g., four-necked flask) equipped with a mechanical stirrer, reflux condenser, and addition funnels
Procedure:
-
To a reaction flask containing phosphorus oxychloride (POCl₃), add barbituric acid and a catalytic amount of N-methylpyrrolidone.
-
Heat the mixture to approximately 75 ± 5 °C and stir for several hours (e.g., 7 hours).[9]
-
Slowly and simultaneously add phosphorus trichloride (PCl₃) and chlorine (Cl₂) to the reaction mixture. Maintain the reaction temperature and ensure the reaction solution remains a light yellow suspension.[9] The amount of chlorine gas should be carefully controlled to prevent over-chlorination.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure completion.
-
After the reaction is complete, remove the excess phosphorus trichloride and phosphorus oxychloride by distillation.
-
The crude product is then purified by vacuum distillation to yield this compound.
Expected Yield: Yields of 81-90% have been reported.[9]
Protocol 2: Regioselective Monosubstitution with an Aniline (B41778) Derivative
This protocol describes a typical nucleophilic aromatic substitution reaction.[5]
Reagents and Materials:
-
This compound
-
A 4-substituted aniline (e.g., p-anisidine)
-
Ethanol (as solvent)
-
Triethylamine (Et₃N) or other suitable base
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a reaction flask.
-
Add the 4-substituted aniline and a suitable base, such as triethylamine, to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, which will be a mixture of isomers, can be purified by column chromatography or recrystallization to isolate the major 4-substituted-2,6-dichloropyrimidine product.
Mechanistic and Workflow Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 3764-01-0 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
The Chemistry of 2,4,6-Trichloropyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyrimidine is a highly reactive heterocyclic compound that serves as a versatile and pivotal building block in organic synthesis. Its chemical architecture, characterized by a pyrimidine (B1678525) ring substituted with three electron-withdrawing chlorine atoms, renders it exceptionally susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility, enabling the strategic introduction of diverse functional groups to construct complex molecules. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. Consequently, this compound has emerged as a critical intermediate in the synthesis of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and experimental protocols associated with this compound, offering a comprehensive resource for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄HCl₃N₂ | [2][3] |
| Molecular Weight | 183.42 g/mol | [1][2][3] |
| Appearance | Clear colorless to yellowish liquid after melting; White or colorless to light yellow powder or lump | [2][4] |
| Melting Point | 23-25 °C | [4][5][6] |
| Boiling Point | 210-215 °C | [4][5][6] |
| Density | 1.595 g/mL at 20 °C | [4][5][6] |
| Refractive Index (n²⁰/D) | 1.57 | [4][6] |
| Solubility | Insoluble in water; Soluble in Chloroform, Ethyl Acetate | [4][5] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR (CDCl₃) | δ = 7.45 ppm (s, 1H, aromatic proton) | [7] |
| ¹³C NMR (CDCl₃) | δ = 162.88 ppm (C2, C6), 160.10 ppm (C4), 120.04 ppm (C5) | [7] |
| Infrared (IR) | The infrared absorption spectra of this compound have been recorded in the region of 4000-400 cm⁻¹. Bands at 1407, 1433, 1533, and 1560 cm⁻¹ are associated with ring stretching modes. | [8] |
| UV-Visible | The electronic spectra in the vapor phase show two absorption systems originating from π-π* transitions. | [8] |
Synthesis of this compound
The most prevalent and industrially significant method for the synthesis of this compound involves the chlorination of barbituric acid. Various chlorinating agents and reaction conditions have been developed to optimize yield and purity.
General Synthesis Workflow
The synthesis typically proceeds by reacting barbituric acid with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalyst.
Experimental Protocols
Synthesis of this compound from Barbituric Acid using Phosphorus Oxychloride and Phosphorus Trichloride (B1173362)/Chlorine
This method, adapted from patented procedures, provides a high-yield synthesis of this compound.[9][10]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂)
-
N-methylpyrrolidone (catalyst)
-
Triethylamine (B128534) (optional catalyst)
Procedure:
-
To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add phosphorus oxychloride.
-
Add barbituric acid and a catalytic amount of N-methylpyrrolidone or triethylamine to the phosphorus oxychloride.[9][10]
-
Heat the mixture to approximately 75 ± 5 °C with stirring.[9][10]
-
In some variations, hydrogen chloride gas is introduced at this temperature.[9]
-
Slowly and simultaneously add phosphorus trichloride and introduce chlorine gas into the reaction mixture while maintaining the temperature at 75 ± 5 °C.[9][10] The reaction is exothermic and the rate of addition should be controlled.
-
After the addition is complete, continue to stir the mixture at the same temperature for several hours to ensure the reaction goes to completion.[10]
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation at atmospheric pressure.[9]
-
The crude this compound is then purified by vacuum distillation to yield the final product.[9][10] A yield of approximately 90-93% can be expected.[9]
Chemical Reactivity and Key Reactions
The chemistry of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the three strongly electron-withdrawing chlorine atoms, makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[1]
Nucleophilic Aromatic Substitution (SNAr)
The general order of reactivity for the chlorine atoms towards nucleophilic substitution is C4(6) > C2.[1] This differential reactivity allows for sequential and regioselective substitution, which is a powerful tool for synthesizing polysubstituted pyrimidines in a controlled manner.[1]
Reactions with Amines: this compound readily reacts with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, to yield aminopyrimidine derivatives.[1] Depending on the stoichiometry and reaction conditions, mono-, di-, or tri-substituted products can be obtained.[1] The regioselectivity of these reactions can be influenced by the solvent and the electronic properties of the nucleophile.[1] For instance, palladium catalysis has been employed to achieve high regioselectivity in amination reactions.[1]
Reactions with Alcohols and Thiols: In a similar fashion, alcohols (alkoxides) and thiols (thiolates) can displace the chlorine atoms on the pyrimidine ring to form the corresponding ethers and thioethers. These reactions are fundamental for introducing oxygen and sulfur functionalities into the pyrimidine core.
Cross-Coupling Reactions
Beyond nucleophilic substitution, this compound is also a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[1][4] These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, and alkyl groups onto the pyrimidine ring, further expanding its synthetic utility.
Applications in Drug Development
The pyrimidine nucleus is a cornerstone in medicinal chemistry, and this compound's ability to serve as a scaffold for diverse substitutions makes it an invaluable intermediate in the synthesis of pharmaceuticals.
Antiviral Agents: A prominent application of this compound is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV. For example, it is a key starting material for the anti-HIV drug Etravirine.[1] The synthesis of another NNRTI, Rilpivirine, also involves intermediates derived from functionalized pyrimidines that can be accessed from this compound.[1]
Anticancer Agents: Numerous derivatives of this compound have been investigated for their potential as anticancer agents.[1] The pyrimidine core is a key feature in many kinase inhibitors, which are a major class of targeted cancer therapies. By strategically modifying the pyrimidine scaffold using this compound, researchers can design molecules that selectively target kinases involved in cancer cell proliferation and survival.
Other Therapeutic Areas: The versatility of this compound extends to the development of antibacterial, antifungal, and anti-inflammatory agents.[1] The ability to generate large libraries of substituted pyrimidines facilitates high-throughput screening for novel drug candidates across various therapeutic areas.
Conclusion
This compound is a compound of significant strategic importance in modern organic and medicinal chemistry. Its high reactivity, coupled with the ability to achieve regioselective substitutions, provides a robust platform for the synthesis of a vast array of complex molecules. The detailed understanding of its chemical properties, synthetic routes, and reaction mechanisms outlined in this guide serves as a critical resource for scientists and researchers. As the demand for novel therapeutics continues to grow, the role of this compound as a key building block in drug discovery and development is poised to expand even further.
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3764-01-0 [chemicalbook.com]
- 5. This compound CAS#: 3764-01-0 [m.chemicalbook.com]
- 6. 2,4,6-三氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
The Genesis of a Versatile Building Block: Early Research and Discovery of 2,4,6-Trichloropyrimidine
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 2,4,6-Trichloropyrimidine stands as a cornerstone in the synthesis of a multitude of biologically significant molecules, ranging from pharmaceuticals to agrochemicals. Its highly reactive nature, stemming from the three chlorine atoms adorning the pyrimidine (B1678525) ring, allows for selective nucleophilic substitutions, making it an invaluable scaffold in medicinal chemistry and materials science. This technical guide delves into the early research that led to the discovery and development of this pivotal compound, providing a detailed look at the foundational synthetic methodologies, quantitative data from early experiments, and the logical workflows that defined its initial preparation.
Early Synthetic Approaches: The Chlorination of Barbituric Acid
The primary and most historically significant route to this compound involves the chlorination of barbituric acid. Early research, notably a method described in a 1959 paper in Chemische Berichte, established the use of phosphorus oxychloride (POCl₃) as the key chlorinating agent, often in the presence of a tertiary amine catalyst such as dimethylaniline.[1][2] This foundational approach has been the subject of numerous refinements over the years, aiming to improve yield, purity, and industrial scalability.
The fundamental transformation involves the conversion of the hydroxyl groups of the tautomeric form of barbituric acid (2,4,6-trihydroxypyrimidine) into chloro groups. The reaction is typically carried out under reflux conditions.[3] Subsequent developments introduced co-chlorinating agents like phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas to enhance the efficiency of the chlorination process.[1]
Visualization of the Primary Synthesis Pathway
The following diagram illustrates the general synthesis pathway from barbituric acid to this compound.
References
2,4,6-Trichloropyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichloropyrimidine stands as a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its intrinsic reactivity, characterized by a π-deficient pyrimidine (B1678525) core and three activatable chlorine substituents, renders it a versatile precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and extensive applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols and structured data presentations are included to facilitate its practical application in the laboratory.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow solid or liquid at room temperature, characterized by the following properties:
| Property | Value | References |
| Molecular Formula | C₄HCl₃N₂ | [1][2][3][4] |
| Molecular Weight | 183.42 g/mol | [1][2][3][4] |
| CAS Number | 3764-01-0 | [1][2] |
| Melting Point | 21-25 °C | [1][2][5] |
| Boiling Point | 210-215 °C | [1][2][5] |
| Density | 1.595 g/mL at 20 °C | [2][5] |
| Refractive Index | n20/D 1.57 | [1][2] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Solubility | Insoluble in water | [5] |
Spectroscopic Data:
| Technique | Data | References |
| ¹H NMR (CDCl₃) | δ = 7.45 ppm (s, 1H) | [6] |
| ¹³C NMR (CDCl₃) | δ = 162.88 (C2, C6), 160.10 (C4), 120.04 (C5) | [6] |
| Infrared (IR) | Bands at 1407, 1433, 1533, and 1560 cm⁻¹ corresponding to ring stretching modes. | [7] |
| UV-Visible | Two absorption systems from π-π* transitions observed in the vapor phase. | [7] |
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound involves the chlorination of barbituric acid.[8][9] Several methods have been developed to optimize this process, primarily utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent, often in the presence of a catalyst.[6][8]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Method 1: Chlorination with Phosphorus Oxychloride and a Catalyst
This method is a common laboratory-scale synthesis.[6]
-
Reactants:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
-
Catalyst: N,N-diethylaniline, N,N-dimethylaniline, and quinoline (B57606) composite catalyst.[6]
-
-
Procedure:
-
Mix barbituric acid and phosphorus oxychloride in a molar ratio of 1:3 to 1:1.[6]
-
Add the composite catalyst (1 to 3 times the molar amount of barbituric acid).[6]
-
Heat the mixture to 90-140°C with stirring and react for 0.5-4 hours.[6]
-
After the reaction, perform steam distillation under reduced pressure.[6]
-
Cool the distillate to precipitate the solid product.[6]
-
Filter the solid, wash with water, and dry to obtain this compound.[6]
-
-
Yield: 80-92% with a purity of over 99.5%.[6]
Method 2: Two-Step Chlorination with POCl₃ and PCl₅ (or its precursors)
This industrial process can lead to high yields and purity.[8]
-
Reactants:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or reactants that form it (e.g., phosphorus trichloride (B1173362) (PCl₃) and chlorine).[8]
-
Optional catalyst (e.g., N-methylpyrrolidone, triethylamine).[8]
-
-
Procedure:
-
Yield: 90-94% of theory.[8]
Chemical Reactivity and Applications
The chemical utility of this compound stems from the differential reactivity of its three chlorine atoms, which allows for sequential and regioselective substitutions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atoms at the 2, 4, and 6 positions highly susceptible to nucleophilic attack.[10]
Regioselectivity of Nucleophilic Substitution
The general order of reactivity for nucleophilic substitution is C4/C6 > C2.[10] This differential reactivity is a cornerstone of its application in building complex substituted pyrimidines. The choice of nucleophile, solvent, and reaction conditions can influence this regioselectivity.[10]
Caption: Regioselective nucleophilic substitution of this compound.
Key Reactions and Applications
Nucleophilic Aromatic Substitution (SNAr) Reactions:
This is the most common class of reactions for this compound.[10] It readily reacts with a variety of nucleophiles, including:
-
Amines: Reaction with amines leads to the formation of aminopyrimidines, which are common scaffolds in biologically active molecules.[10] The reaction can be controlled to yield mono-, di-, or tri-substituted products.[10] For example, reactions with substituted anilines have been extensively studied.[11]
-
Alcohols and Phenols: Alkoxy and aryloxy pyrimidines can be synthesized through reactions with alcohols and phenols.
-
Thiols: Thioether-substituted pyrimidines are accessible through reactions with thiols.
Cross-Coupling Reactions:
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, introducing aryl, and alkynyl groups onto the pyrimidine ring.[10][12]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a prevalent feature in numerous pharmaceuticals. This compound serves as a key intermediate in the synthesis of a wide range of therapeutic agents.[1][10][13]
-
Antiviral Agents: It is a crucial starting material for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1, such as Etravirine.[10]
-
Anticancer Agents: Numerous derivatives have been investigated for their potential as anticancer drugs, including kinase inhibitors.[1][10][13] The ability to introduce diverse functional groups allows for the fine-tuning of activity against specific cancer targets.
-
Anti-inflammatory Compounds: Certain derivatives have shown potential in inhibiting pro-inflammatory cytokines.[10]
-
Antibacterial and Antifungal Agents: Substituted diaminopyrimidines derived from this scaffold have been developed as antifolates with antimicrobial properties.[10]
-
Hypnotics and Sedatives: The pyrimidine core is also found in some hypnotic and sedative drugs.[14]
Applications in Materials Science
-
Reactive Dyes: this compound and its derivatives, such as this compound-5-carbaldehyde, are used as anchor groups in reactive dyes for coloring textiles and other materials.[15]
-
Agrochemicals: It serves as a building block for the synthesis of herbicides and fungicides.[1]
Experimental Workflow: Sequential Nucleophilic Substitution
The following diagram illustrates a typical experimental workflow for the sequential substitution of this compound to create a trisubstituted derivative, a common strategy in drug discovery.
Caption: Stepwise synthesis of a trisubstituted pyrimidine derivative.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is irritating to the eyes, skin, and respiratory system.[2] Store in a cool, dry, well-ventilated area away from incompatible materials. It is chemically stable under normal conditions but can form salts with volatile acids.[14]
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of synthetic chemists. Its well-defined reactivity profile, particularly the sequential and regioselective nature of its nucleophilic substitution reactions, provides a reliable and versatile platform for the construction of a vast array of functionalized pyrimidine derivatives. As research in medicinal chemistry and materials science continues to advance, the demand for such versatile heterocyclic building blocks is expected to grow, further solidifying the importance of this compound in the development of innovative molecules with significant biological and material properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 3764-01-0 [sigmaaldrich.com]
- 3. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 3764-01-0 [chemicalbook.com]
- 6. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Page loading... [guidechem.com]
- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4,6-trichloropyrimidine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of polysubstituted pyrimidines, which are core scaffolds in numerous biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. When applied to polyhalogenated heterocycles like this compound, it allows for the sequential and regioselective introduction of various aryl, heteroaryl, or vinyl substituents. The differing reactivity of the chlorine atoms on the pyrimidine (B1678525) ring enables a controlled, stepwise synthesis of di- and tri-substituted products.
The generally accepted order of reactivity for the chlorine atoms in this compound towards Suzuki coupling is C4 > C6 > C2. This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.
Regioselective Suzuki Coupling: Data Summary
The following tables summarize typical reaction conditions and yields for the regioselective Suzuki coupling of this compound with various boronic acids. The data presented is compiled from analogous reactions with closely related substrates such as 2,4-dichloropyrimidine (B19661) and 2,4,5,6-tetrachloropyrimidine, and reflects the expected outcomes for this compound.[1][2][3][4]
Table 1: Monosubstitution at the C4-Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~70-80 |
| 2 | 4-Methoxyphenyl-boronic acid | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | ~85-95 |
| 3 | 4-Fluorophenyl-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 3 | ~80-90 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | ~75-85 |
Table 2: Disubstitution at the C4 and C6-Positions
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (2.2) | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~70-80 |
| 2 | 4-Methylphenyl-boronic acid (2.2) | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 6 | ~75-85 |
| 3 | 3,5-Dimethylphenyl-boronic acid (2.5) | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~65-75 |
Table 3: Trisubstitution at the C2, C4, and C6-Positions
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (3.5) | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~60-70 |
| 2 | 4-Methoxyphenyl-boronic acid (3.5) | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 18 | ~65-75 |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution at the C4-Position
This protocol describes a typical procedure for the selective mono-arylation of this compound at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 2:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath/microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Stepwise Di- and Tri-substitution
This protocol outlines the stepwise functionalization of this compound.
Step 1: Synthesis of 4-Aryl-2,6-dichloropyrimidine
-
Follow Protocol 1, using 1.05 equivalents of the first arylboronic acid.
Step 2: Synthesis of 4,6-Diaryl-2-chloropyrimidine
-
To a flask containing the purified 4-aryl-2,6-dichloropyrimidine (1.0 equiv), add the second arylboronic acid (1.1 equiv) and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Follow steps 2-10 from Protocol 1, typically requiring more forcing conditions (higher temperature or longer reaction time) to achieve substitution at the C6 position.
Step 3: Synthesis of 2,4,6-Triarylpyrimidine
-
To a flask containing the purified 4,6-diaryl-2-chloropyrimidine (1.0 equiv), add the third arylboronic acid (1.2 equiv) and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Follow steps 2-10 from Protocol 1. The substitution at the C2 position is the most challenging and will likely require higher catalyst loading, higher temperatures, and longer reaction times.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyrimidine is a highly versatile and reactive heterocyclic compound, serving as a critical building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its reactivity is primarily characterized by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine (B1678525) ring, amplified by the presence of three electron-withdrawing chlorine atoms, makes the carbon atoms at positions 2, 4, and 6 highly susceptible to nucleophilic attack. This reactivity allows for the sequential and regioselective introduction of a wide array of functional groups, including amines, alcohols, and thiols.[1]
The general order of reactivity for nucleophilic substitution on this compound is C4(6) > C2. This differential reactivity is crucial for the controlled synthesis of mono-, di-, and tri-substituted pyrimidine derivatives.[1] The regioselectivity of these reactions can be finely tuned by modulating reaction conditions such as the nature of the nucleophile, solvent, temperature, and the presence of a base.
This document provides detailed protocols for performing nucleophilic aromatic substitution reactions on this compound with various nucleophiles, along with tables of quantitative data for easy comparison of reaction outcomes.
Regioselectivity in Nucleophilic Aromatic Substitution
The substitution pattern on the this compound ring is dictated by the inherent electronic properties of the pyrimidine core and can be influenced by the reaction conditions. The C4 and C6 positions are electronically equivalent and more activated towards nucleophilic attack than the C2 position. This is due to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at the C4/C6 positions.
However, the choice of nucleophile and solvent can influence this selectivity. For instance, in some cases, substitution at the C2 position can be favored, particularly when the C4 and C6 positions are sterically hindered or when specific catalysts are employed.[2][3]
Experimental Protocols
The following sections provide detailed experimental protocols for mono-, di-, and tri-substitution reactions on this compound with amine, alcohol, and thiol nucleophiles.
Protocol 1: Monosubstitution with Amines (e.g., Anilines)
This protocol describes the general procedure for the regioselective monosubstitution of this compound with anilines, primarily at the C4 position.[2]
Materials:
-
This compound
-
Substituted Aniline (B41778) (e.g., p-anisidine)
-
Triethylamine (B128534) (Et3N)
-
Butanol (BuOH)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of butanol and DMSO, add the substituted aniline (1.0-1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 95 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-anilino-2,6-dichloropyrimidine.
Protocol 2: Disubstitution with Amines
This protocol outlines a general method for the disubstitution of this compound with excess amine to yield 2,4-diamino-6-chloropyrimidine derivatives.
Materials:
-
This compound
-
Amine (e.g., pyrrolidine)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of the amine (e.g., 4.0 eq of pyrrolidine) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture may be worked up by partitioning between water and an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to yield the 2,4-bis(amino)-6-chloropyrimidine.
Protocol 3: Trisubstitution with Amines
For the synthesis of 2,4,6-triaminopyrimidines, more forcing conditions are typically required.
Materials:
-
This compound
-
Amine (e.g., ammonia (B1221849) or a primary/secondary amine)
-
Sealed reaction vessel
-
Solvent (e.g., ethanol or a high-boiling point solvent)
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq) with a large excess of the amine in a suitable solvent.
-
Heat the mixture to an elevated temperature (e.g., 150-170 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the vessel to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the reaction mixture can be subjected to an aqueous workup and extraction, followed by purification of the crude product.
Protocol 4: Substitution with Alcohols (Alkoxides)
Substitution with alcohols typically requires the use of a strong base to generate the more nucleophilic alkoxide.
Materials:
-
This compound
-
Alcohol (e.g., cyclohexylmethanol)
-
Sodium metal (Na)
-
Anhydrous solvent (e.g., THF or the alcohol itself)
Procedure:
-
In a flame-dried flask under an inert atmosphere, carefully add sodium metal to the anhydrous alcohol to generate the sodium alkoxide in situ.
-
Once the sodium has completely reacted, add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkoxide.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Monosubstitution of this compound with Various Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product (Position of Substitution) | Yield (%) |
| p-Anisidine | Et3N | BuOH/DMSO | 95 | - | 4-(p-methoxyphenyl)amino-2,6-dichloropyrimidine | - |
| bis(4-methoxybenzyl)amine | Et3N | BuOH | 75 | - | 4-(bis(4-methoxybenzyl)amino)-2,6-dichloropyrimidine | - |
| Ethanolamine | - | Ethanol | Reflux | - | Mixture of 2- and 4-substituted products | - |
| Diethanolamine | - | Ethanol | Reflux | - | Mixture of 2- and 4-substituted products | - |
Note: Yields are often not explicitly stated in the abstracts and would require consulting the full experimental sections of the cited literature.
Table 2: Di- and Tri-substitution of this compound
| Nucleophile | Stoichiometry | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Pyrrolidine | Excess | - | - | - | 6-chloro-2,4-bis(pyrrolidin-1-yl)pyrimidine | - |
| Aniline | Excess | - | - | Forcing conditions | 2,4-dianilino-6-chloropyrimidine | - |
| Ammonia | Excess | - | Ethanol | High Temp/Pressure | 2,4,6-Triaminopyrimidine | - |
| Cyclohexylmethanol | - | Na | - | 170 | 2,4,6-Tris(cyclohexyloxy)pyrimidine | - |
Note: Specific yields and reaction times are highly dependent on the specific substrate and conditions and should be optimized.
Visualizations
General Mechanism of SNAr on this compound
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Workflow for SNAr Reactions
Caption: A typical experimental workflow for SNAr reactions on this compound.
References
2,4,6-Trichloropyrimidine: A Versatile Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyrimidine is a highly reactive heterocyclic compound that serves as a critical building block in the synthesis of a wide array of pharmaceutical agents. Its pyrimidine (B1678525) core is a common scaffold in numerous biologically active molecules, and the three chlorine atoms provide reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled introduction of various functional groups, making it an invaluable intermediate in drug discovery and development.
The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2, enabling selective functionalization. This differential reactivity is exploited in the synthesis of complex molecules, including antiviral agents, kinase inhibitors for cancer therapy, and antibacterial compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound is a precursor to a variety of therapeutic agents. Some notable examples include:
-
Antiviral Agents: It is a key starting material in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine (B1671769) , which is used in the treatment of HIV infection.[1][2][3][4]
-
Anticancer Agents: The pyrimidine scaffold is central to the design of many kinase inhibitors. This compound is utilized in the synthesis of compounds targeting Aurora kinases, which are implicated in various cancers.
-
Antibacterial and Antifungal Agents: Derivatives of this compound have been explored for their potential as antimicrobial agents.[5][6]
-
Anti-inflammatory Compounds: Certain derivatives have shown potential in inhibiting pro-inflammatory cytokines.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of pharmaceutical intermediates starting from this compound.
Protocol 1: Synthesis of 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Intermediate for Etravirine)
This protocol details the regioselective monosubstitution of this compound with 3,5-dimethyl-4-hydroxybenzonitrile. The C4 position is preferentially substituted due to its higher reactivity.
Reaction Scheme:
Synthesis of an Etravirine intermediate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |
| This compound | 183.42 | 20.0 | 110 |
| 3,5-dimethyl-4-hydroxybenzonitrile | 147.18 | 16.2 | 110 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 17.0 | 132 |
| 1,4-Dioxane | - | 100 mL | - |
| Water | - | 200 mL | - |
Procedure:
-
In a suitable reaction vessel, dissolve this compound (20.0 g, 110 mmol) and 3,5-dimethyl-4-hydroxybenzonitrile (16.2 g, 110 mmol) in 1,4-dioxane (100 mL).[1]
-
To this solution, add N,N-diisopropylethylamine (17.0 g, 132 mmol).[1]
-
Heat the reaction mixture to 70°C and stir for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to 10-15°C.[1]
-
Pour 200 mL of water into the mixture and stir for an additional 30 minutes.[1]
-
Filter the resulting precipitate.
-
Wash the filter cake with water.
-
Dry the wet cake under vacuum at 55-60°C to obtain the desired product as a white solid.[1]
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | 92.5 | 208-210 |
Data sourced from Feng et al., Chemistry Central Journal (2018) 12:144 and EP2342186B1.[1][2]
Protocol 2: Synthesis of 2,4-Diaminopyrimidine (B92962) Derivatives
This protocol provides a general methodology for the synthesis of 2,4-diaminopyrimidine derivatives, which are important scaffolds for kinase inhibitors. The stepwise substitution of the chlorine atoms allows for the introduction of different amine nucleophiles.
Experimental Workflow:
General workflow for 2,4-diaminopyrimidine synthesis.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (Nucleophile 1)
-
Primary or secondary amine (Nucleophile 2)
-
Base (e.g., N,N-Diisopropylethylamine, Sodium hydride)
-
Solvent (e.g., Tetrahydrofuran, N,N-Dimethylformamide)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica (B1680970) gel)
General Procedure:
-
Monosubstitution: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., THF). Add the first amine (1.0-1.2 eq.) and a base (e.g., DIPEA, 1.2-1.5 eq.). Heat the reaction mixture (e.g., 50-70°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup 1: After cooling, perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude monosubstituted intermediate can be purified by column chromatography or used directly in the next step.
-
Disubstitution: Dissolve the monosubstituted intermediate (1.0 eq.) in a suitable solvent (e.g., DMF). Add the second amine (1.0-1.5 eq.) and a stronger base if necessary (e.g., NaH). Heat the reaction mixture and monitor for completion.
-
Workup 2 and Purification: After cooling, carefully quench the reaction and perform an aqueous workup. Extract the product, dry the organic layer, and concentrate. Purify the final product by column chromatography or recrystallization to obtain the desired 2,4-diaminopyrimidine derivative.
Note: Reaction conditions such as temperature, reaction time, and choice of base and solvent should be optimized for specific substrates.
Signaling Pathway Visualization
The following diagram illustrates the general principle of how pyrimidine-based kinase inhibitors, often synthesized using this compound as a starting material, function by blocking signaling pathways involved in cell proliferation.
Inhibition of a kinase signaling pathway.
Conclusion
This compound is a versatile and indispensable building block in modern pharmaceutical synthesis. Its unique reactivity profile allows for the efficient and controlled synthesis of complex, biologically active molecules. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to create novel therapeutics based on the privileged pyrimidine scaffold. Careful optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of pharmaceutical intermediates from this highly valuable starting material.
References
- 1. d-nb.info [d-nb.info]
- 2. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]
- 3. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 6. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
Application Notes and Protocols: Synthesis of Aminopyrimidines from 2,4,6-Trichloropyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Trichloropyrimidine is a versatile and highly reactive scaffold for the synthesis of a diverse range of substituted aminopyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring, amplified by the presence of three electron-withdrawing chlorine atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity, combined with the differential reactivity of the chlorine atoms at the C2, C4, and C6 positions, allows for the controlled and regioselective synthesis of mono-, di-, and tri-aminopyrimidines.[1] These compounds are of significant interest in medicinal chemistry and drug discovery, as the aminopyrimidine core is a key structural element in numerous biologically active molecules, including kinase inhibitors. This document provides detailed protocols and quantitative data for the synthesis of various aminopyrimidines from this compound.
General Principles of Reactivity
The chlorine atoms on the this compound ring exhibit different levels of reactivity towards nucleophiles. The general order of reactivity for nucleophilic substitution is C4(6) > C2.[1] This differential reactivity is attributed to the relative activation by the two ring nitrogen atoms. The chlorine atoms at the C4 and C6 positions are activated by both nitrogen atoms, whereas the C2 chlorine is flanked by two nitrogens, which influences its reactivity.[2] This inherent regioselectivity can be exploited to sequentially introduce different amino groups by carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the amine nucleophile.[3][4]
Synthesis of Mono- and Di-substituted Aminopyrimidines
The reaction of this compound with one equivalent of an amine typically results in the formation of a 4-amino-2,6-dichloropyrimidine (B161716) as the major product.[3] Subsequent reaction with a second amine can lead to the formation of a 2,4-diamino-6-chloropyrimidine or a 4,6-diamino-2-chloropyrimidine, depending on the reaction conditions and the nature of the amines used.
Diagram of the General Reaction Scheme
Caption: General reaction pathway for the synthesis of aminopyrimidines.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various aminopyrimidines from this compound and its derivatives.
Table 1: Synthesis of 2,4-Diamino-6-chloropyrimidine Derivatives
| Starting Material | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Diamino-6-hydroxypyrimidine (B22253) | - | POCl₃ | - | 97 | 17 | 85 | [5] |
| This compound | Pyrrolidine | - | - | - | - | - | [3] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | THF | LiHMDS | -20 to 0 | 1 | High | [4] |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic Amines | - | - | -60 | 0.5 | High | [4] |
Table 2: Solid-Phase Synthesis of 2,4,6-Triaminopyrimidines
| Step | Reagents and Conditions | Reference |
| 1. Resin Attachment | 4,6-dihydroxy-2-mercaptopyrimidine, 4-bromomethylphenoxymethyl polystyrene, DMF, Hunig's base, 80°C, 15 h | [6] |
| 2. Chlorination | POCl₃, N,N-dimethylaniline, 70°C, 15 h | [6] |
| 3. First Amination (C4) | Benzylamine, DMF, Hunig's base, rt, 15 h | [6] |
| 4. Second Amination (C6) | Hydroxylamine, DMSO, Hunig's base, 130°C, 15 h | [6] |
| 5. Oxidation | mCPBA, CH₂Cl₂, -72°C to rt, 6 h | [6] |
| 6. Third Amination (C2) | Secondary amine, DMF, 90°C, 15 h | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine
This protocol describes the conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride.[5]
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to POCl₃ (9 mL).
-
Stir the mixture at 97°C for 17 hours.
-
Slowly add the reaction solution to ice water.
-
Stir the resulting mixture at 90°C for 1 hour to hydrolyze the excess POCl₃.
-
Adjust the pH of the solution to 8 with a NaOH solution.
-
Extract the product with EtOAc (3 x 150 mL).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the white solid product.
-
Expected yield: 0.97 g (85%).
Diagram of the Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of 2,4-diamino-6-chloropyrimidine.
Protocol 2: General Procedure for Solid-Phase Synthesis of 2,4,6-Triaminopyrimidines
This protocol outlines a general method for the solid-phase synthesis of 2,4,6-triaminopyrimidines, allowing for the generation of a library of compounds.[6]
Materials:
-
4-Bromomethylphenoxymethyl polystyrene resin
-
4,6-Dihydroxy-2-mercaptopyrimidine
-
N,N-Diisopropylethylamine (Hunig's base)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Various primary and secondary amines
-
Dimethyl sulfoxide (B87167) (DMSO)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (CH₂Cl₂)
-
Isopropyl alcohol (IPA)
-
n-Pentane
Procedure:
-
Resin Functionalization: Swell the polystyrene resin in DMF and add 4,6-dihydroxy-2-mercaptopyrimidine and Hunig's base. Heat at 80°C for 15 hours. Filter, wash with DMF, IPA, and n-pentane, and dry in vacuo.
-
Chlorination: To the resin-bound dihydroxypyrimidine, add POCl₃ and N,N-dimethylaniline. Heat at 70°C for 15 hours.
-
First Nucleophilic Substitution (C4): Swell the resin-bound dichloropyrimidine in DMF, add the desired primary amine (e.g., benzylamine) and Hunig's base. Stir at room temperature for 15 hours. Filter, wash, and dry.
-
Second Nucleophilic Substitution (C6): Swell the resin in DMSO, add the second amine (e.g., hydroxylamine) and Hunig's base. Heat at 130°C for 15 hours. Filter, wash, and dry.
-
Activation for Third Substitution: Swell the resin in CH₂Cl₂ and add mCPBA at -72°C. Stir at room temperature for 6 hours to oxidize the thioether to a sulfone. Filter, wash, and dry.
-
Third Nucleophilic Substitution (C2): Swell the resin in DMF and add the desired secondary amine. Heat at 90°C for 15 hours. Filter, wash, and dry to obtain the resin-bound 2,4,6-triaminopyrimidine.
Regioselectivity Considerations
The regioselectivity of the amination of this compound can be influenced by several factors. While the inherent reactivity favors substitution at the C4/C6 positions, the use of palladium catalysts with specific phosphine (B1218219) ligands can promote amination at the C2 position.[7] Furthermore, the nature of the amine nucleophile plays a crucial role; for instance, reactions with anilines can show solvent-dependent regioselectivity.[3] The use of a bulky substituent at the C5 position can also direct amination to the C2 position.[8]
Diagram of Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of amination.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of aminopyrimidines. By understanding the principles of its reactivity and carefully selecting reaction conditions, researchers can achieve high yields and regioselectivity in the synthesis of mono-, di-, and tri-substituted aminopyrimidines. The protocols and data presented in these application notes provide a solid foundation for the development of novel aminopyrimidine-based compounds for various applications, particularly in the field of drug discovery.
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
Application Notes and Protocols: 2,4,6-Trichloropyrimidine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4,6-trichloropyrimidine as a versatile building block in the development of modern agrochemicals. This document details its application in the synthesis of insecticides, herbicides, and fungicides, supported by quantitative efficacy data, detailed experimental protocols, and diagrams of synthetic pathways and modes of action.
Introduction
This compound is a highly reactive heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its three chlorine atoms are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various functional groups. This reactivity makes it an invaluable scaffold for the development of novel pesticides with diverse modes of action.
Applications in Agrochemicals
The pyrimidine (B1678525) core is a common feature in many commercial agrochemicals. By using this compound as a starting material, researchers can efficiently synthesize derivatives with potent insecticidal, herbicidal, and fungicidal properties.
Insecticide Development: Benzpyrimoxan
Benzpyrimoxan is a novel insecticide derived from a pyrimidine scaffold, demonstrating high efficacy against rice planthoppers, including strains resistant to existing insecticides. It acts as an insect growth regulator (IGR), offering a favorable environmental profile with low adverse effects on pollinators and beneficial arthropods.
Quantitative Efficacy Data: Insecticide
| Compound | Target Pest | Life Stage | LC50 (mg a.i./L) | Reference |
| Benzpyrimoxan | Brown Planthopper (Nilaparvata lugens) | 2nd Instar Nymph | < 1 | [1] |
| White-backed Planthopper (Sogatella furcifera) | 2nd Instar Nymph | < 1 | [1] | |
| Small Brown Planthopper (Laodelphax striatellus) | 2nd Instar Nymph | < 1 | [1] | |
| Green Leafhopper (Nephotettix cincticeps) | 4th Instar Nymph | 3-10 | [1] |
Herbicide Development: Acetolactate Synthase (ALS) Inhibitors
Triazolopyrimidine sulfonanilides, such as florasulam (B129761), are a major class of herbicides that derive from a pyrimidine core. These compounds are highly effective at low application rates and act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.
Quantitative Efficacy Data: Herbicide
| Compound | Weed Species | Growth Stage | GR80 (g a.i./ha) | Reference |
| Florasulam | Various Broadleaf Weeds | Post-emergence | 1.8 ppm (average) | [2] |
| Florasulam | Various Broadleaf Weeds | Pre-emergence | 36 | [2] |
Fungicide Development: Anilinopyrimidines
Anilinopyrimidines, such as pyrimethanil, are a class of fungicides effective against a broad range of plant pathogenic fungi. Their mode of action involves the inhibition of methionine biosynthesis, a critical process for fungal growth and infection.
Quantitative Efficacy Data: Fungicide
| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Pyrimethanil | Penicillium expansum | 0.75 | [3] |
| Pyrimethanil | Penicillium digitatum | 0.137 ± 0.046 | [4] |
| Pyrimethanil Derivative (4m) | Botrytis cinerea | 0.13 | [5] |
| Pyrimethanil Derivative (5o) | Phomopsis sp. | 10.5 | [6] |
Experimental Protocols
The following are representative protocols for the synthesis of agrochemical classes starting from this compound.
Protocol 1: Synthesis of a 2-Anilino-4,6-dichloropyrimidine Intermediate for Fungicides
This protocol describes a key step in the synthesis of anilinopyrimidine fungicides, where one of the chlorine atoms of this compound is selectively replaced by an aniline (B41778) moiety.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Triethylamine (B128534) (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add aniline (1 equivalent) and triethylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-anilino-4,6-dichloropyrimidine.
Protocol 2: General Synthesis of 2,4-Disubstituted Pyrimidines for Herbicides
This protocol outlines a general approach for the sequential substitution of the chlorine atoms on this compound to introduce two different nucleophiles, a common strategy in the synthesis of pyrimidine-based herbicides.
Materials:
-
This compound
-
Nucleophile A (e.g., an alcohol or thiol)
-
Sodium hydride (or other strong base)
-
Nucleophile B (e.g., an amine)
-
A suitable solvent (e.g., Tetrahydrofuran - THF)
-
Ammonium (B1175870) chloride solution (for quenching)
-
Extraction solvent (e.g., Dichloromethane)
-
Drying agent (e.g., Sodium sulfate)
Procedure:
-
First Substitution:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nucleophile A (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the formation of the monosubstituted product.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate by flash chromatography.
-
-
Second Substitution:
-
Dissolve the purified monosubstituted pyrimidine (1 equivalent) and Nucleophile B (1.2 equivalents) in a suitable solvent (e.g., THF or DMF).
-
Add a base (e.g., triethylamine or potassium carbonate, 1.5 equivalents).
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Agrochemical development workflow using this compound.
Caption: Mode of action of ALS-inhibiting herbicides.
References
- 1. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea [mdpi.com]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019074995A1 - Method of preparation of florasulam - Google Patents [patents.google.com]
- 5. Synthesis and fungicidal activity of novel benzimidazole derivatives bearing pyrimidine-thioether moiety against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Sonogashira Coupling with 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials. Pyrimidine (B1678525) scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The functionalization of commercially available, polysubstituted pyrimidines like 2,4,6-trichloropyrimidine offers a direct route to novel derivatives for drug discovery programs.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound. Due to the reduced reactivity of aryl chlorides compared to bromides and iodides, specific conditions are often required to achieve efficient coupling. These notes address the challenges associated with this transformation, including regioselectivity, and provide a comprehensive guide for researchers.
Challenges and Regioselectivity
The Sonogashira coupling of this compound presents a unique challenge due to the presence of three potential reaction sites and the inherent lower reactivity of the C-Cl bonds. The reactivity of the chloro-substituents is influenced by their position on the electron-deficient pyrimidine ring. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst than the C2 position. Consequently, regioselectivity can be a critical aspect of the reaction design.
For this compound, the initial Sonogashira coupling is expected to occur preferentially at the C4 or C6 position. Achieving mono-alkynylation versus di- or tri-alkynylation can be controlled by the stoichiometry of the alkyne and the reaction conditions. For selective mono-substitution, using a slight excess of the pyrimidine substrate may be advantageous.
Experimental Protocols
The following protocols are based on established methodologies for the Sonogashira coupling of related chloro-heterocycles. Researchers should consider these as starting points and may need to optimize conditions for their specific alkyne substrate.
Protocol 1: Standard Conditions for Mono-alkynylation
This protocol is designed for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the terminal alkyne (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (10 mL) followed by the amine base (3.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Conditions for Di-alkynylation
This protocol is adapted for the synthesis of di-alkynylated pyrimidines.
Materials:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (2.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.1 mmol, 10 mol%), and copper(I) iodide (0.2 mmol, 20 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (15 mL) and the amine base (5.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C.
-
Reaction Monitoring and Workup: Follow the procedures outlined in Protocol 1.
-
Purification: Follow the purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction components and conditions for the Sonogashira coupling of chloro-heterocycles, which can be adapted for this compound.
Table 1: Typical Catalysts and Ligands for Sonogashira Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Co-catalyst | Typical Loading (mol%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | 2-5 |
| Pd(OAc)₂ | XPhos, SPhos | CuI | 1-3 |
| Pd₂(dba)₃ | cataCXium® A | CuI | 1-2 |
| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | CuI or Cu-free | 1-3 |
Table 2: Common Solvents and Bases
| Solvent | Base | Base Equivalents |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | 2-3 |
| Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 2-3 |
| 1,4-Dioxane | K₂CO₃, Cs₂CO₃ | 2-3 |
| Toluene | K₃PO₄ | 2-3 |
Table 3: Exemplary Reaction Parameters for Chloro-Heterocycles
| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | DMF / TEA | 80 | 12 | ~70 (mono-adduct) |
| 4,6-Dichloropyrimidine | 1-Hexyne | PdCl₂(dppf) / CuI | Dioxane / K₂CO₃ | 100 | 18 | ~65 (mono-adduct) |
| 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Toluene / K₃PO₄ | 110 | 24 | ~80 |
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Application Notes and Protocols for the Regioselective Functionalization of 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 2,4,6-trichloropyrimidine, a critical scaffold in medicinal chemistry and materials science. The ability to selectively introduce substituents at the C2, C4, and C6 positions is paramount for the synthesis of diverse compound libraries and the development of novel therapeutics.[1][2][3]
Introduction
This compound is a highly versatile building block due to the differential reactivity of its three chlorine atoms, which are located at the activated C2, C4, and C6 positions.[4] This inherent reactivity allows for sequential and regioselective functionalization through various synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding and controlling the regioselectivity of these transformations is crucial for efficient and targeted synthesis.
The general order of reactivity for nucleophilic attack on the this compound ring is C4 > C6 > C2. This preference is attributed to the electronic effects of the two ring nitrogen atoms, which make the C4 and C6 positions more electron-deficient and thus more susceptible to nucleophilic attack.
Regioselective Functionalization Strategies
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for the functionalization of this compound. The regioselectivity of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Generally, monosubstitution occurs preferentially at the C4 position.[5] For instance, the reaction of this compound with a variety of anilines yields the 4-substituted-2,6-dichloropyrimidine as the major product.[5] The ratio of C4 to C2 substitution can be influenced by the solvent, with more polar solvents often favoring the C4 isomer.[6] Under more forcing conditions, such as with an excess of the nucleophile and higher temperatures, disubstitution can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 4. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Role of 2,4,6-Trichloropyrimidine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as key regulators of cellular signaling pathways, represent a major class of therapeutic targets.[1][2] The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of many kinases.[3] Among the various pyrimidine-based starting materials, 2,4,6-trichloropyrimidine has emerged as a highly versatile and reactive building block for the synthesis of diverse libraries of kinase inhibitors.[2][4] Its three chlorine atoms can be selectively substituted through nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Aurora kinase inhibitors.
Targeting the Aurora Kinase/MYC Axis
The Aurora kinase family, particularly Aurora A, is a critical regulator of mitotic progression.[5] Its overexpression is common in many human cancers and is linked to the stabilization of MYC family oncoproteins (cMYC and MYCN), which are potent drivers of tumorigenesis.[5] Therefore, inhibiting Aurora A kinase activity presents a promising therapeutic strategy to destabilize MYC and suppress tumor growth.[5] The following diagram illustrates this signaling pathway.
Caption: The Aurora A kinase signaling pathway and its role in MYC-driven tumorigenesis.
Synthetic Workflow for Pyrimidine-Based Aurora Kinase Inhibitors
The general synthetic strategy for creating 2,4-diaminopyrimidine (B92962) derivatives as Aurora kinase inhibitors from this compound involves a sequential SNAr reaction. The C4 position is typically the most reactive, followed by C2 and then C6. This differential reactivity allows for controlled, stepwise substitution.[4][6]
The workflow begins with the selective substitution of the C4 chlorine with a primary amine, often an aminopyrazole derivative. The resulting 2,6-dichloro-N-substituted-pyrimidin-4-amine intermediate is then further reacted with a different amine to displace the chlorine at the C2 position, yielding the desired 2,4-diaminopyrimidine core.[5][6]
Caption: General synthetic workflow for 2,4-diaminopyrimidine kinase inhibitors.
Experimental Protocols
The following protocols are based on the synthesis of pyrimidine-based Aurora A kinase inhibitors as described in the literature.[5][7]
Protocol 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Intermediate 29)
This protocol describes the initial regioselective substitution at the C4 position of this compound.
Reagents and Materials:
-
This compound (Compound 28)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine
-
Magnesium sulfate
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, separation funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (10 g, 54.6 mmol) in THF (200 mL), add triethylamine (11.4 mL, 81.9 mmol).
-
Add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 16 hours.
-
After the reaction is complete, quench with brine (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with water and brine, and then dry over magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude residue.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield the desired product.
Expected Yield: Approximately 75%.[5]
Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Derivative (Target Compound 1)
This protocol outlines the second nucleophilic substitution at the C2 position to generate the final inhibitor.
Reagents and Materials:
-
2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Intermediate 29 from Protocol 1)
-
(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (or other desired amine)
-
Triethylamine
-
1-Pentanol
-
Appropriate reaction vessel for heating to 120-140 °C.
Procedure:
-
A mixture of the intermediate from the previous step and the desired amine (e.g., (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone) is prepared in 1-pentanol.
-
Triethylamine is added as a base.
-
The reaction mixture is heated to 120 °C for 6 hours.
-
For the final substitution step, another amine (e.g., 1-ethyl piperazine) is added in the presence of triethylamine, and the mixture is heated to 140 °C for 2 hours.
-
After cooling, the product can be isolated and purified using standard techniques.
Expected Yields: Yields for this step can vary significantly depending on the amine used, typically ranging from 26% to 58%.[5][7]
Quantitative Data Summary
The following tables summarize the inhibitory activity and pharmacokinetic data for a series of pyrimidine-based Aurora A kinase inhibitors synthesized using this compound as a starting material.
Table 1: In Vitro Aurora A Kinase Inhibitory Activity and MYC Reduction [5]
| Compound | Aurora A IC50 (nM) | Effect on cMYC/MYCN Levels |
| 13 | 38.6 ± 7.0 | High degree of reduction |
| 7 | > 100 | No reduction |
| 10 | 52.2 ± 8.1 | Moderate reduction |
| 17 | 64.9 ± 13.7 | Moderate reduction |
| 19 | > 100 | Not specified |
Table 2: Antiproliferative Activity in Small-Cell Lung Cancer (SCLC) Cell Lines [5]
| Cell Line | MYC Family Amplification | Growth Inhibition IC50 (nM) for Compound 13 |
| NCI-H524 | cMYC | 3.36 |
| NCI-H526 | MYCN | < 100 |
| NCI-H209 | MYCL | < 100 |
| NCI-H146 | None | > 1000 |
| NCI-H841 | None | > 1000 |
Table 3: Pharmacokinetic Properties of a Prodrug Candidate [5]
| Compound | Oral Bioavailability (F%) | Oral AUC |
| 13 | Not specified | Not specified |
| 25 (Prodrug of 13) | 62.3% | 8-fold higher than 13 |
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of kinase inhibitors. Its predictable reactivity allows for the controlled and regioselective introduction of various functional groups, facilitating the rapid generation of compound libraries for SAR studies. The successful development of potent, orally bioavailable Aurora A kinase inhibitors that effectively reduce MYC oncoprotein levels and demonstrate significant anti-tumor activity in preclinical models underscores the value of this synthetic approach.[5] The detailed protocols and data presented here provide a solid foundation for researchers and drug development professionals to leverage this compound in their own kinase inhibitor discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4,6-trichloropyrimidine, a versatile building block in medicinal chemistry and materials science. The inherent reactivity differences of the chlorine atoms at the C4, C6, and C2 positions allow for selective functionalization, making it a valuable scaffold for the synthesis of diverse molecular architectures.
Introduction: Regioselectivity of this compound
This compound possesses three chlorine atoms with distinct reactivities towards palladium-catalyzed cross-coupling reactions. The general order of reactivity is C4 > C6 > C2. This selectivity is primarily attributed to the electronic and steric environment of each position. The C4 and C6 positions are more electron-deficient and sterically accessible than the C2 position, which is flanked by two nitrogen atoms. This inherent reactivity profile enables the sequential and site-selective introduction of different substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with a halide. In the case of this compound, the reaction can be controlled to achieve mono-, di-, or tri-substituted products.
Data Presentation: Suzuki-Miyaura Coupling of Polychloropyrimidines
The following table summarizes the typical yields for the Suzuki-Miyaura coupling of a related polychlorinated pyrimidine (B1678525), 2,4,5,6-tetrachloropyrimidine (B156064), which demonstrates the feasibility and selectivity of such reactions. The reaction conditions can be adapted for this compound, with the initial substitution expected at the C4 position.
Table 1: Synthesis of 6-Aryl-2,4,5-trichloropyrimidines via Suzuki-Miyaura Coupling [1]
| Arylboronic Acid (ArB(OH)₂) | Catalyst (mol%) | Yield (%) |
| 4-Methylphenylboronic acid | 1.0 | 87 |
| 4-Methoxyphenylboronic acid | 3.0 | 95 |
| 4-Fluorophenylboronic acid | 3.0 | 93 |
| 2-Methoxyphenylboronic acid | 3.0 | 97 |
Reaction Conditions: 2,4,5,6-tetrachloropyrimidine (1.0 equiv.), arylboronic acid (1.0 equiv.), Pd(PPh₃)₂Cl₂ (catalyst), K₂CO₃ (2M aqueous solution), dioxane, 60 °C, 2 h.[1]
Experimental Protocol: Mono-Arylation of this compound (Suzuki-Miyaura Coupling)
This protocol is adapted from the Suzuki-Miyaura reaction of 2,4,5,6-tetrachloropyrimidine and is expected to yield the 4-aryl-2,6-dichloropyrimidine as the major product.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.05 mmol), and Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (5 mL) and a 2M aqueous solution of K₂CO₃ (2 mL).
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-2,6-dichloropyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the introduction of alkynyl moieties onto the pyrimidine core.
General Considerations for Sonogashira Coupling of this compound
Experimental Protocol: Mono-Alkynylation of this compound (Sonogashira Coupling)
This is a general protocol for the Sonogashira coupling of aryl halides and can be adapted for this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable base (e.g., diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous solvent (10 mL) and the terminal alkyne (1.2 mmol).
-
Add the base (e.g., Et₃N, 3.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2,6-dichloropyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with a halide. This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyrimidine scaffold.
Data Presentation: Buchwald-Hartwig Amination of a Dichloropyrimidine Derivative
The following table provides data on the Buchwald-Hartwig amination of a related dichloropyrimidine, demonstrating the feasibility of selective amination. One of the most effective catalysts for such reactions is noted to be the complex formed from the oxidative addition of palladium with this compound.
Table 2: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
| Amine | Base | Catalyst | Yield (%) | C4:C2 Ratio |
| Morpholine | LiHMDS | Pd(OAc)₂/dppb | 95 | >99:1 |
| Piperidine | LiHMDS | Pd(OAc)₂/dppb | 92 | >99:1 |
| Aniline | No catalyst | - | 70 | 70:30 |
Conditions for aliphatic amines: Pd(OAc)₂/dppb (1-2 mol%), LiHMDS, THF, -20 °C to 0 °C, 1 h. Aromatic amines often require no catalyst.
Experimental Protocol: Mono-Amination of this compound (Buchwald-Hartwig Amination)
This protocol is a general procedure and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous toluene (B28343) or dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene or dioxane (5 mL).
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Regioselective Functionalization Workflow of this compound
Caption: Stepwise functionalization of this compound.
References
Application Notes and Protocols for the Synthesis of Dyes and Pigments Using 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyrimidine is a highly versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional organic molecules, particularly dyes and pigments. Its reactivity, stemming from the three chlorine atoms on the pyrimidine (B1678525) ring, allows for sequential and regioselective nucleophilic substitution, making it an ideal scaffold for the creation of novel chromophores. The pyrimidine core itself can impart desirable properties to the final dye molecule, including thermal stability and unique photophysical characteristics.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of reactive dyes, with a focus on azomethine-based structures. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and experimental workflows are presented to guide researchers in this field.
Application in Reactive Dyes
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, such as textile fibers. This covalent linkage results in excellent wash fastness properties. This compound and its derivatives are effective precursors for reactive dyes because the chlorine atoms can be displaced by nucleophilic groups present in the fibers (e.g., hydroxyl groups in cellulose (B213188) or amino groups in wool) under appropriate conditions.
A common strategy involves the synthesis of a chromophoric system attached to the pyrimidine ring, leaving one or more chlorine atoms available for reaction with the substrate. The reactivity of the chlorine atoms can be modulated by the substitution pattern on the pyrimidine ring and the reaction conditions.
Data Presentation
The following tables summarize the quantitative data for the synthesis of an intermediate, 2,4,6-trichloro-5-formylpyrimidine, and a series of azomethinic reactive dyes derived from it.
Table 1: Synthesis of 2,4,6-Trichloro-5-formylpyrimidine Intermediate
| Property | Value | Reference |
| Yield | 46% | [1] |
| Melting Point | 130-131 °C | [1] |
| Molar Extinction Coefficient (ε) | 2200 M⁻¹cm⁻¹ at 279 nm | [1] |
| UV-Vis Absorption Maxima (λmax) | 210 nm, 279 nm, 313 nm | [1] |
| Fluorescence Excitation Maximum | 280 nm | [1] |
| Fluorescence Emission Maximum | 327 nm | [1] |
Table 2: Synthesis and Spectroscopic Properties of Azomethinic Reactive Dyes
| Dye | Starting Amine | Yield | Melting Point (°C) | UV-Vis Absorption Maxima (λmax) (nm) | Fluorescence Excitation Maximum (nm) | Fluorescence Emission Maximum (nm) |
| 1 | o-phenylenediamine | - | 246-247 | 279, 380 | 380 | 480 |
| 2 | p-phenylenediamine | - | 230-232 | 280, 390 | 390 | 490 |
| 3 | α-naphthylamine | - | 210-212 | 285, 410 | 410 | 510 |
| 4 | p-nitroaniline | - | 225-227 | 290, 420 | 420 | 520 |
Note: The original source material did not provide specific yield percentages for the individual dyes, but a general procedure was followed to obtain the products.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trichloro-5-formylpyrimidine (Intermediate A)
This protocol is based on the Vilsmeier-Haack reaction, adapted for the synthesis of the key intermediate.
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium metabisulphite
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cool the flask in an ice bath.
-
Slowly add 66 mL (710 mmol) of POCl₃ dropwise to 9.32 mL (100 mmol) of DMF under continuous stirring. This step should be performed in a fume hood due to the evolution of HCl vapors.[1]
-
After the addition is complete, add 12.8 g (100 mmol) of barbituric acid in portions under vigorous stirring. The mixture will solidify and its color will change from orange-yellow to yellowish-white.[1]
-
Cautiously increase the temperature to 50 °C and maintain for 6 hours. Strict temperature control is crucial to avoid a significant decrease in yield.[1]
-
Slowly increase the temperature to 85 °C. The color of the mixture will change to red-yellow. Maintain this temperature for 20 hours.[1]
-
A yellowish-white precipitate of 2,4,6-trichloro-5-formylpyrimidine will form.
-
Filter the precipitate using a Büchner funnel and dry the product.
-
Purify the product with sodium metabisulphite.
Protocol 2: Synthesis of Azomethinic Reactive Dyes
This protocol describes the general procedure for the synthesis of azomethinic reactive dyes from the 2,4,6-trichloro-5-formylpyrimidine intermediate.
Materials:
-
2,4,6-Trichloro-5-formylpyrimidine (Intermediate A)
-
Aromatic amine (e.g., o-phenylenediamine, p-phenylenediamine, α-naphthylamine, p-nitroaniline)
-
Absolute ethyl alcohol
-
Hydrochloric acid (HCl, 32%)
Equipment:
-
Round-bottom flask
-
Ascending condenser
-
Water bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with an ascending condenser and a water bath, add 10 mL of absolute ethyl alcohol, 1 g (4.7 mmol) of 2,4,6-trichloro-5-formylpyrimidine, the corresponding aromatic amine (e.g., 0.25 g, 2.3 mmol of o-phenylenediamine), and 2 mL of 32% HCl.[1]
-
Increase the temperature until the solvent begins to reflux and maintain this state for 4 hours.[1]
-
Allow the reaction mixture to cool for 24 hours.
-
Filter the resulting precipitate and dry it to obtain the final dye product.
Protocol 3: Application of Synthesized Reactive Dyes to Cotton Fabric (Exhaust Dyeing)
This is a general procedure for the application of reactive dyes to cellulosic fibers like cotton.
Materials:
-
Synthesized reactive dye
-
Cotton fabric, pre-scoured and bleached
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Acetic acid
-
Non-ionic detergent
Equipment:
-
Dyeing bath (e.g., beaker with a heating and stirring mechanism)
-
pH meter
-
Washing machine or beakers for washing
Procedure:
-
Dye Bath Preparation: Prepare a dye bath with a specific liquor ratio (e.g., 1:20, fabric weight to water volume). Adjust the pH to 6.5-7.0 with a few drops of acetic acid.
-
Dyeing:
-
Introduce the pre-wetted cotton fabric into the dye bath at room temperature.
-
Add the dissolved reactive dye solution to the bath and run for 15 minutes to ensure even distribution.
-
Gradually add the required amount of salt (e.g., 60-80 g/L) in portions over 30 minutes. The salt helps in the exhaustion of the dye onto the fabric.
-
Raise the temperature to the fixation temperature (e.g., 60°C for medium reactivity dyes) and run for 30 minutes.
-
-
Fixation:
-
Add the pre-dissolved alkali (e.g., 20 g/L soda ash) to the dye bath in portions over 15 minutes. The alkali raises the pH and facilitates the covalent bond formation between the dye and the fiber.
-
Continue the dyeing process for another 45-60 minutes.
-
-
After-treatment (Washing-off):
-
Drain the dye bath.
-
Rinse the dyed fabric with cold water to remove unfixed dye.
-
Wash the fabric with a hot solution (e.g., 90-95°C) containing a non-ionic detergent (soaping) to remove any hydrolyzed and loosely bound dye.
-
Rinse thoroughly with warm and then cold water.
-
Dry the dyed fabric.
-
Visualizations
Synthesis Pathway of Azomethinic Reactive Dyes
Caption: Synthetic route for azomethinic reactive dyes.
Experimental Workflow for Dye Synthesis and Application
Caption: Workflow from synthesis to application.
Logical Relationship of Reactive Dyeing Process
Caption: Key stages in reactive dyeing of cotton.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trichloropyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,4,6-trichloropyrimidine, a critical intermediate for researchers in drug development and agrochemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Question: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and their corresponding solutions.
Possible Causes & Solutions for Low Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction temperature is maintained within the optimal range (typically 70-115°C for the initial step) and for a sufficient duration (e.g., 4-7 hours).[1][2] |
| Suboptimal Catalyst Amount | If using a catalyst like dimethylaniline, ensure the molar ratio is appropriate. Using a smaller amount of dimethylaniline (e.g., 0.8 mol per mol of barbituric acid) has been shown to decrease the yield to 59%.[1][3] |
| Aqueous Work-up Losses | The traditional method involving aqueous work-up can lead to product loss through hydrolysis and the need for extraction.[1][3][4] Consider a non-aqueous work-up, which can simplify product isolation.[5] |
| Side Reactions | Over-chlorination can lead to the formation of byproducts like 2,4,5,6-tetrachloropyrimidine.[2][5] Strictly control the amount of chlorine gas if it is used in the second reaction step.[2] |
| Formation of Insoluble Compounds | Exceeding the recommended temperature range can lead to the formation of tough, insoluble polyphosphorus compounds, which can complicate the process.[5] |
Question: I am observing significant impurities in my final product. How can I identify and minimize them?
Answer:
Product contamination is a common challenge. The primary impurities are often unreacted starting materials, partially chlorinated intermediates, or over-chlorinated byproducts.[6]
Strategies for Minimizing Impurities
-
Control Reaction Temperature: The initial reaction of barbituric acid with phosphorus oxychloride (POCl₃) should ideally be conducted between 60°C and 75°C to avoid the formation of insoluble polyphosphorus byproducts.[5]
-
Precise Stoichiometry: Carefully control the molar ratios of your reactants. For the two-step process involving phosphorus trichloride (B1173362) (PCl₃) and chlorine, a molar ratio of 2.5 to 3.5 moles of each per mole of barbituric acid is recommended.[5]
-
Monitor Reaction Progress: Use techniques like GC or TLC to monitor the reaction and ensure the complete consumption of starting materials and intermediates.
-
Purification: After the synthesis, purification is crucial. Common techniques include:
-
Distillation: This is an effective method for separating this compound from less volatile impurities.[1][2]
-
Recrystallization: Ideal for obtaining a high-purity crystalline product. Suitable solvents include ethanol, isopropanol, or acetone.[6]
-
Column Chromatography: A hexane/ethyl acetate (B1210297) mixture can be a good starting eluent system for purifying pyrimidine (B1678525) derivatives.[6]
-
Question: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" during recrystallization can be caused by several factors. Here are some troubleshooting steps:
-
Lower the Solvent's Boiling Point: The melting point of your compound might be lower than the boiling point of the solvent you are using.[6] Try a solvent with a lower boiling point.
-
Slow Down the Cooling Process: Rapid cooling can sometimes prevent proper crystal lattice formation.[6] Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Reduce Impurity Concentration: A high concentration of impurities can inhibit crystallization.[6] Consider a preliminary purification step, such as column chromatography, before recrystallization.[6]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[6]
Frequently Asked Questions (FAQs)
Question: What are the most common synthetic routes to this compound?
Answer:
The most prevalent method for both laboratory and industrial synthesis is the chlorination of barbituric acid.[5] This is typically achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent.[7] A significant advancement in this process is a two-step reaction:
-
Barbituric acid is first reacted with POCl₃, sometimes in the presence of a catalyst.[1][3][4]
-
This is followed by a reaction with phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (PCl₃) and chlorine.[1][3][4][5]
Question: What is the role of catalysts in this synthesis?
Answer:
Catalysts are often employed to improve reaction rates and yields. Common catalysts include:
-
Tertiary amines: Dimethylaniline has been traditionally used, though it can complicate the work-up process.[1][3][4]
-
Amides: N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF) are also used to enhance reactivity.[2][7]
-
Composite catalysts: A combination of N,N-diethylaniline, N,N-dimethylaniline, and quinoline (B57606) has been reported to produce high-purity this compound with yields between 80-92%.[8]
Question: What are the advantages of a two-step chlorination process?
Answer:
The two-step process, where barbituric acid is first treated with POCl₃ and then with PCl₅ (or PCl₃/Cl₂), offers several advantages over a single-step approach, particularly for larger-scale synthesis.[1][5] The main benefit is that it allows for a non-aqueous work-up, which simplifies the isolation of the final product and avoids issues associated with hydrolysis.[5] This method has been shown to produce yields of 90-94%.[3]
Quantitative Data
The following tables summarize reaction conditions from various synthetic protocols for this compound.
Table 1: Two-Step Chlorination of Barbituric Acid
| Parameter | Example 1 | Example 2 |
| Starting Material | Barbituric Acid (4 mol) | Barbituric Acid (1 mol) |
| Catalyst | N-methylpyrrolidone (10 g) | 1-methyl-2-pyrrolidone (2.5 ml) |
| Step 1 Reagent | Phosphorus oxychloride (3500 g) | Phosphorus oxychloride (500 ml) |
| Step 1 Conditions | 75 ± 5°C for 7 hours | 80°C for 7 hours |
| Step 2 Reagents | Phosphorus trichloride (1650 g) & Chlorine (840 g) | Phosphorus trichloride (262 ml) & Chlorine (213.0 g) |
| Step 2 Conditions | Simultaneous addition | Chlorine added over 4 hours |
| Yield | 90% | 92.4% (97.6% purity) |
| Reference | [2] | [1] |
Table 2: Single-Step Chlorination using a Composite Catalyst
| Parameter | Value |
| Starting Material | Barbituric Acid |
| Chlorinating Agent | Phosphorus oxychloride |
| Catalyst | N,N-diethylaniline, N,N-dimethylaniline, and quinoline |
| Reaction Temperature | 90-140°C |
| Reaction Time | 0.5-4 hours |
| Yield | 80-92% |
| Purity | >99.52% |
| Reference | [8] |
Experimental Protocols
Detailed Methodology for Two-Step Synthesis
This protocol is based on a high-yield, two-step process.[1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place 500 ml (5.5 mol) of phosphorus oxychloride.
-
Addition of Reactants: While stirring, introduce 128.1 g (1 mol) of barbituric acid, followed by the addition of 2.5 ml (0.026 mol) of 1-methyl-2-pyrrolidone (NMP).
-
First Chlorination Step: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 7 hours.
-
Second Chlorination Step: After the initial 7-hour period, add 262 ml (3 mol) of phosphorus trichloride to the mixture. Subsequently, introduce 213.0 g (3 mol) of chlorine gas over a period of 4 hours.
-
Work-up and Isolation: Upon completion of the reaction, separate the product from the reaction mixture via distillation. The phosphorus oxychloride and any unreacted reagents can be recovered and recycled. The final product, this compound, is obtained with a high degree of purity.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound from barbituric acid.
References
- 1. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. EP0747364A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4,6-Trichloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,4,6-trichloropyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method for both laboratory and industrial scale synthesis is the chlorination of barbituric acid using phosphorus oxychloride (POCl₃) as the chlorinating agent.[1] This reaction is typically performed under reflux conditions. To enhance the reactivity and improve yields, a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline is often employed.[1][2]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly based on the specific reaction conditions and purification methods. A traditional one-step synthesis using barbituric acid and POCl₃ with a catalyst like dimethylaniline can yield around 85% of the theoretical maximum.[2][3] However, improved methods, such as a two-step process involving an initial reaction with POCl₃ followed by the addition of phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) and chlorine, can achieve higher yields, generally in the range of 90-94%.[4]
Q3: What are the key reaction parameters that influence the yield of this compound?
A3: Several factors critically impact the reaction yield:
-
Reaction Temperature: The temperature must be carefully controlled. The initial reaction of barbituric acid with POCl₃ is preferably conducted between 60°C and 75°C.[5] Exceeding this range can lead to the formation of intractable, insoluble polyphosphorus compounds.[5]
-
Molar Ratios of Reactants: The stoichiometry of the reactants is crucial. An excess of the chlorinating agent is generally used. For instance, the molar ratio of POCl₃ to barbituric acid can range from 3:1 to 15:1.[4]
-
Catalyst: The presence and amount of a catalyst, such as DMF or an amine, can significantly affect the reaction rate and yield. Using a reduced amount of catalyst, for example, can lead to a substantial decrease in yield.[4]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the chlorination. This can range from a few hours to overnight, depending on the scale and specific conditions.[6]
Q4: What are some common impurities that can form during the synthesis?
A4: Common impurities include unreacted starting materials, partially chlorinated intermediates, and byproducts from side reactions.[7] One notable byproduct is 2,4,5,6-tetrachloropyrimidine, although its formation can be minimized under optimized conditions.[5] Inadequate temperature control can also lead to the formation of polymeric phosphorus compounds.[5]
Q5: What are the recommended methods for purifying the final product?
A5: The primary methods for purification are distillation and recrystallization.[1][7]
-
Distillation: After the reaction, excess POCl₃ is typically removed by distillation. The this compound product can then be distilled under reduced pressure.[2]
-
Recrystallization: For crystalline solids, recrystallization is an effective technique. The choice of solvent is critical; it should dissolve the compound well at its boiling point and poorly at lower temperatures. Common solvents for pyrimidine (B1678525) derivatives include ethanol, isopropanol, and acetone.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| The reaction appears sluggish or incomplete. | Inadequate Reaction Temperature: The temperature may be too low for the reaction to proceed at an optimal rate. | Gradually increase the reaction temperature, ensuring it does not exceed 75°C to avoid the formation of insoluble byproducts.[5] Monitor the reaction progress using an appropriate analytical technique like TLC or GC. |
| Insufficient Catalyst: The amount of catalyst (e.g., DMF, dimethylaniline) may be too low to effectively promote the reaction. | Ensure the correct molar ratio of the catalyst is used. For example, a significant reduction in dimethylaniline can decrease the yield to 59%.[4] | |
| Poor Quality of Reagents: The starting materials, particularly barbituric acid and phosphorus oxychloride, may contain impurities that inhibit the reaction. | Use high-purity reagents. Ensure that the phosphorus oxychloride has not been exposed to moisture, as it can hydrolyze. | |
| The final yield is significantly lower than expected after workup. | Product Loss During Aqueous Workup: If an aqueous workup is performed, the product may have some solubility in the aqueous layer, or hydrolysis of the product may occur.[8] | Consider a non-aqueous workup procedure, which can be achieved with a two-step chlorination process.[5] If an aqueous workup is necessary, ensure thorough extraction with a suitable organic solvent. |
| Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | Increase the reaction time and monitor its progress. Some procedures call for refluxing for several hours or even overnight.[6] |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| The final product is discolored or contains visible impurities. | Formation of Polyphosphorus Compounds: Overheating the reaction mixture (above 75°C) can lead to the formation of tough, insoluble polyphosphorus byproducts.[5] | Maintain strict temperature control throughout the reaction. If these solids form, they can be difficult to remove and may require filtration of the hot reaction mixture, which poses its own challenges. |
| Presence of Chlorinated Byproducts: Side reactions can lead to the formation of other chlorinated pyrimidines, such as 2,4,5,6-tetrachloropyrimidine.[5] | Optimize the reaction conditions, particularly the molar ratios of the reactants and the reaction temperature. A two-step chlorination process is reported to yield a product that is essentially free of this byproduct.[5] | |
| The purified product still shows impurities by analytical methods (e.g., GC, NMR). | Ineffective Purification: The chosen purification method (distillation or recrystallization) may not be optimal for removing specific impurities. | For distillation, ensure the use of a fractionating column for better separation. For recrystallization, experiment with different solvents or solvent mixtures to find the ideal system for your product and impurities.[7] A second purification step may be necessary. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
This protocol is based on a high-yield process that avoids an aqueous workup.[2][4]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N-methylpyrrolidone (catalyst)
-
Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂)
Procedure:
-
Step 1: Reaction with Phosphorus Oxychloride
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride.
-
Add barbituric acid and a catalytic amount of N-methylpyrrolidone to the phosphorus oxychloride.
-
Heat the mixture to approximately 75°C.
-
Maintain this temperature and continue stirring for several hours (e.g., 7 hours).
-
-
Step 2: Reaction with Phosphorus Trichloride and Chlorine
-
To the reaction mixture from Step 1, simultaneously add phosphorus trichloride and introduce chlorine gas. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue to stir the mixture until the reaction is complete.
-
-
Purification
-
Distill off the excess phosphorus oxychloride at atmospheric pressure.
-
Distill the crude this compound under reduced pressure.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Chlorine gas is toxic and a respiratory irritant. Handle with extreme caution.
Visualizations
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. EP0747364A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Side reactions and byproducts in 2,4,6-Trichloropyrimidine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichloropyrimidine.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Q1: What is the most common method for synthesizing this compound, and what are the typical impurities?
A1: The most prevalent laboratory and industrial synthesis involves the chlorination of barbituric acid using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalyst such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone.[1][2][3] A primary impurity that can arise from this reaction is 2,4,5,6-tetrachloropyrimidine (B156064), resulting from over-chlorination.[2][3] Partially chlorinated intermediates can also be present if the reaction does not go to completion.
Q2: How can the formation of 2,4,5,6-tetrachloropyrimidine be minimized during synthesis?
A2: Controlling the reaction conditions is crucial. One effective method is a two-step process where barbituric acid is first reacted with POCl₃ and then with phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas.[1][2] This allows for better stoichiometric control and can significantly reduce the formation of the tetrachlorinated byproduct.[2][3] Careful monitoring of the reaction temperature and the amount of chlorinating agent is also essential.[3]
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q3: I am performing an amination reaction on this compound and obtaining a mixture of isomers. Why is this happening and how can I control the regioselectivity?
A3: this compound has two distinct reactive positions for nucleophilic attack: the C4/C6 positions and the C2 position. The C4 and C6 positions are generally more reactive towards nucleophiles.[4] However, the regioselectivity of the reaction, particularly with amines, is highly dependent on the reaction conditions, especially the solvent.[5][6] For instance, in the reaction with anilines, using ethanol (B145695) as a solvent favors the formation of the 4-substituted product.[5][6] The electronic properties of the nucleophile also play a role in the product distribution.[7]
Q4: I am observing di- and tri-substituted byproducts in my SNAr reaction. How can I favor monosubstitution?
A4: The formation of multiply substituted products is typically due to the use of an excess of the nucleophile and/or forcing reaction conditions (e.g., high temperatures, long reaction times).[5] To favor monosubstitution, it is recommended to use a controlled stoichiometry of the nucleophile (typically 1 equivalent or slightly less) and to conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in stopping the reaction once the desired monosubstituted product is predominantly formed.
Suzuki Coupling Reactions
Q5: What are the common side reactions I should be aware of when performing a Suzuki coupling with this compound?
A5: Common side reactions in Suzuki couplings involving this compound and other chloro-heterocycles include:
-
Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This can be promoted by the presence of oxygen.
-
Dehalogenation: The chloro group is replaced by a hydrogen atom, leading to a reduced, non-coupled pyrimidine. This is more common with more reactive halides (I > Br > Cl) but can still occur.[3]
-
Formation of multi-substituted products: Similar to SNAr reactions, if the reaction conditions are not carefully controlled, you can obtain di- or tri-arylated pyrimidines. The reactivity order for Suzuki coupling is generally C4 > C6 > C2, allowing for some regioselective control.[6]
Q6: How can I minimize byproduct formation in my Suzuki coupling reaction?
A6: To minimize byproducts, consider the following:
-
Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize homocoupling.
-
Ligand and Catalyst Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over side reactions.
-
Controlled Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting pyrimidine, but avoid a large excess which can lead to higher levels of homocoupling.
-
Reaction Conditions: Optimize the temperature and reaction time. Higher temperatures can sometimes lead to more dehalogenation.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of this compound | Incomplete reaction. | Ensure sufficient reaction time and temperature. Use a catalyst (e.g., DMF, N-methylpyrrolidone) to enhance reactivity.[1] |
| Hydrolysis of the product during workup. | Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at low temperatures and minimize contact time. | |
| High levels of 2,4,5,6-tetrachloropyrimidine | Over-chlorination. | Use a two-step chlorination process with controlled stoichiometry.[2][3] Avoid excessive reaction times and temperatures. |
SNAr Reaction Troubleshooting
| Problem | Possible Cause | Solution |
| Poor regioselectivity (mixture of C4/C6 and C2 isomers) | Suboptimal solvent choice. | Screen different solvents. For aniline (B41778) nucleophiles, ethanol often favors C4 substitution.[5][6] |
| Electronic effects of the nucleophile. | The electronic nature of the nucleophile can influence the isomer ratio. Consider if modification of the nucleophile is possible.[7] | |
| Formation of di- or tri-substituted products | Excess nucleophile. | Use a 1:1 stoichiometry of nucleophile to this compound. |
| Forcing reaction conditions. | Reduce the reaction temperature and monitor the reaction closely to stop it after the formation of the mono-substituted product.[5] |
Suzuki Coupling Troubleshooting
| Problem | Possible Cause | Solution |
| Low conversion of starting material | Inactive catalyst. | Use a fresh, high-quality palladium catalyst and an appropriate phosphine ligand. Ensure proper activation of the Pd(II) precatalyst to Pd(0). |
| Insufficiently reactive conditions. | Increase the reaction temperature or use a more active catalyst system. Consider using a stronger base. | |
| Significant homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Dehalogenation of the starting material | Palladium-hydride species formation. | Use anhydrous solvents and high-purity reagents. The choice of base can also influence this; sometimes a weaker base can be beneficial.[3] |
| Formation of multiple substitution products | Lack of regioselective control. | To obtain mono-substituted products, use a 1:1 stoichiometry of the boronic acid and milder reaction conditions. The C4 position is generally the most reactive.[6] |
Quantitative Data Summary
Table 1: Regioselectivity in the Amination of this compound with Anilines
| Aniline Substituent | Solvent | Ratio of 4-substituted to 2-substituted product | Reference |
| 4-OCH₃ | Ethanol | Predominantly 4-substituted | [5] |
| 4-CH₃ | Ethanol | Predominantly 4-substituted | [5] |
| 4-H | Ethanol | Predominantly 4-substituted | [5] |
| 4-Cl | Ethanol | Mixture of isomers | [5] |
| 4-NO₂ | Ethanol | Mixture of isomers, low yield | [5] |
| 4-H | Toluene | Increased proportion of 2-substituted isomer compared to ethanol | [5] |
| 4-H | Acetonitrile | Increased proportion of 2-substituted isomer compared to ethanol | [5] |
Table 2: Yields in the Synthesis of this compound
| Method | Chlorinating Agents | Catalyst | Yield | Purity/Byproducts | Reference |
| One-step | POCl₃ | N,N-dimethylaniline | 85% | Not specified | [2] |
| Two-step | 1. POCl₃ 2. PCl₃ + Cl₂ | N-methylpyrrolidone | 92.4% | 97.6% purity, essentially free of 2,4,5,6-tetrachloropyrimidine | [2] |
| One-step | POCl₃ | Composite (N,N-diethylaniline, N,N-dimethylaniline, quinoline) | 80-92% | >99.5% purity | [8] |
Experimental Protocols
Protocol 1: Regioselective Monosubstitution of this compound with an Amine
This protocol is a general guideline for achieving monosubstitution, which may require optimization for specific amines.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol for preferential C4-amination with anilines).
-
Reagent Addition: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.1 eq) in the same solvent and add it dropwise to the stirred solution of this compound at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired monosubstituted product from any unreacted starting material and di-substituted byproducts.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of this compound
This protocol is a general procedure for Suzuki coupling and requires optimization of the catalyst, ligand, base, and solvent for each specific substrate.
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired coupled product from byproducts such as homocoupled boronic acid and dehalogenated starting material.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimization of Suzuki coupling conditions for 2,4,6-Trichloropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling conditions for 2,4,6-trichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity observed in the Suzuki coupling of this compound?
A1: In the Suzuki coupling of this compound, the reaction generally exhibits a high degree of regioselectivity. The initial coupling reaction preferentially occurs at the C4 position.[1][2] This is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[2] Subsequent couplings can then be directed to the C6 and C2 positions, often requiring more forcing conditions.
Q2: Which palladium catalyst is most effective for the Suzuki coupling of this compound?
A2: While several palladium catalysts can be used, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and effective catalyst for the Suzuki coupling of chloropyrimidines.[2][3] For less reactive or sterically hindered substrates, more active catalytic systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary to achieve good yields.[4]
Q3: What are the common side reactions in the Suzuki coupling of this compound and how can they be minimized?
A3: Common side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[4][5] Protodeboronation can be minimized by using anhydrous solvents and reagents, or by employing more stable boronic esters (e.g., pinacol (B44631) esters).[4] Homocoupling is often promoted by the presence of oxygen; therefore, thorough degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial.[4][5]
Q4: Can microwave irradiation be used to optimize the reaction conditions?
A4: Yes, microwave-assisted heating can be a very effective method for optimizing Suzuki coupling reactions of chloropyrimidines. It often leads to significantly shorter reaction times and can improve yields.[2][6] For instance, studies on the related 2,4-dichloropyrimidine (B19661) have shown that optimal yields can be achieved in as little as 15 minutes at 100 °C using microwave irradiation.[2]
Troubleshooting Guide
Problem 1: Low to no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst System | The C-Cl bond in this compound is strong, making the oxidative addition step challenging. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[4] Recommendation: Switch to a more active catalyst system. Consider using palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] You can also try increasing the catalyst loading. |
| Ineffective Base | The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate.[4] Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4] If solubility is an issue, consider a solvent system like dioxane/water that can partially dissolve the base. |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Recommendation: A mixture of an aprotic organic solvent and water is often optimal.[1][4] Common choices include 1,4-dioxane/water, toluene/water, or THF/water. Alcoholic solvent mixtures have also been shown to enhance reactivity.[1] |
| Insufficient Reaction Temperature | The activation energy for the oxidative addition of the C-Cl bond may not be reached. Recommendation: Gradually increase the reaction temperature, for example, in 20 °C increments up to 120 °C.[2] Microwave irradiation can also be used to achieve higher temperatures and faster reaction rates.[2] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[4][5] Recommendation: Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
Problem 2: Formation of multiple unidentified byproducts.
| Potential Cause | Troubleshooting Step |
| Decomposition of Starting Material or Product | High reaction temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups. Recommendation: Monitor the reaction progress closely using TLC or LC-MS. Try lowering the reaction temperature or reducing the reaction time. |
| Side Reactions | Protodeboronation and homocoupling can lead to a complex mixture of byproducts.[4][5] Recommendation: For protodeboronation, use anhydrous solvents and consider using boronic esters instead of boronic acids. For homocoupling, ensure the reaction is thoroughly deoxygenated. |
| Reaction at Multiple Chlorine Sites | While the C4 position is the most reactive, higher temperatures or longer reaction times can lead to reactions at the C2 and C6 positions, resulting in di- or tri-substituted products. Recommendation: To favor mono-substitution at the C4 position, use milder reaction conditions (lower temperature, shorter reaction time). If di- or tri-substitution is desired, more forcing conditions will be necessary. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound (based on literature for related compounds)[2][3]
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.1-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 2:1, 5-10 mL) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) to the stirred mixture under a positive flow of argon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 15 minutes to 24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyrimidine.
Data Presentation
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Chloropyrimidines
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 81 | [2][7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C, 18-22 h | 60 | [3][7] |
| 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ (1.0-3.0) | K₂CO₃ (2M aq.) | 1,4-Dioxane | 60 °C, 2 h | 87-97 | [7][8] |
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4,6-Trichloropyrimidine Derivatives
Welcome to the technical support center for the purification of 2,4,6-trichloropyrimidine and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The selection of a purification technique is contingent on the physicochemical properties of the specific derivative, such as its state (solid/liquid), polarity, solubility, and thermal stability. The principal methods employed are:
-
Distillation: Highly effective for volatile and thermally stable liquid compounds like this compound itself.[1][2]
-
Recrystallization: The preferred method for crystalline solid derivatives that exhibit significant temperature-dependent solubility in a suitable solvent.[1][3]
-
Column Chromatography: A versatile technique for separating compounds based on polarity, widely applicable to a broad range of pyrimidine (B1678525) derivatives.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique reserved for purifying complex mixtures or when exceptionally high purity is required.[1]
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Impurities can originate from starting materials, side reactions, or catalysts. In the synthesis of this compound from barbituric acid, common impurities may include unreacted starting materials and partially chlorinated intermediates.[1] Some synthesis methods may also risk the formation of isomers like 2,4,5,6-tetrachloropyrimidine, although optimized processes can avoid this.[2][4][5] Residual phosphorus compounds can also be present if the product is isolated by distillation without further treatment.[4] Spectroscopic (NMR) and chromatographic (TLC, LC-MS) analyses are crucial for identifying specific impurities in your sample.
Q3: How do I select an appropriate solvent for recrystallizing my pyrimidine derivative?
A3: The ideal solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but poorly at low temperatures (room temperature or below) to maximize recovery.[1][6] Common solvents for pyrimidine derivatives include ethanol, isopropanol, acetone, hexane, and mixtures like benzene-acetone or dichloromethane-methanol.[1][7][8] For initial solvent screening, test the solubility of a small amount of your crude product in various solvents at both room and elevated temperatures.
Q4: My compound is a liquid at room temperature. Can I still use chromatography?
A4: Yes. Liquid compounds are routinely purified by column chromatography. The crude liquid product can be loaded onto the column in a few ways:
-
Direct Loading: Dissolve the liquid in a minimal amount of the chosen eluent (solvent system) and carefully apply it to the top of the column.
-
Adsorption onto Silica (B1680970): Dissolve the liquid in a volatile solvent (like dichloromethane (B109758) or diethyl ether), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the column. This "dry loading" method often results in better separation.
Purification Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble, even at low temperatures.3. Impurities are inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration and re-cool.2. Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.4. Add a seed crystal of the pure compound.[1] |
| Product "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent.2. The rate of cooling is too rapid.3. High concentration of impurities depressing the melting point. | 1. Use a lower-boiling point solvent or a solvent mixture.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.3. Perform a preliminary purification by another method (e.g., column chromatography) to remove the bulk of impurities.[1] |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent.2. Premature crystallization occurred during hot filtration.3. Too much solvent was used for washing the crystals. | 1. Cool the solution in an ice-salt bath or freezer to further decrease solubility.2. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before hot filtration to prevent crystallization.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[9] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities. | 1. Inappropriate eluent system (solvent polarity is too high or too low).2. Column overloading (too much sample was loaded).3. Improper column packing (cracks or channels in the stationary phase). | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.2-0.4 for the target compound and good separation from impurities.[3][10]2. Reduce the amount of sample loaded onto the column.3. Ensure the column is packed uniformly without air bubbles or cracks.[10] |
| Product elutes too quickly (high Rf) or too slowly (low Rf). | 1. The polarity of the eluent is incorrect. | 1. If the product elutes too quickly, decrease the eluent's polarity (e.g., increase the proportion of a non-polar solvent like hexane).2. If the product elutes too slowly, increase the eluent's polarity (e.g., increase the proportion of a polar solvent like ethyl acetate).[1] |
| The colored/UV-active bands are eluting unevenly. | 1. The column is not perfectly vertical.2. The initial sample band was not loaded evenly.3. The top surface of the silica gel was disturbed. | 1. Ensure the column is clamped in a perfectly vertical position.2. Load the sample carefully and evenly onto the center of the silica bed.3. Add a protective layer of sand (~0.5 cm) on top of the silica gel after packing to prevent disturbance when adding eluent.[10] |
Quantitative Data Summary
The following tables summarize yield and purity data from various synthetic and purification procedures for this compound.
Table 1: Synthesis and Purification of this compound via Distillation
| Starting Material | Chlorinating Agents | Catalyst/Conditions | Purification Method | Purity | Yield (% of theory) | Reference(s) |
| Barbituric Acid | POCl₃, PCl₃, Cl₂ | N-methylpyrrolidone, 75±5°C | Distillation under reduced pressure | - | 90-94% | [4][5] |
| Barbituric Acid | POCl₃, PCl₃, Cl₂ | N-methyl-2-pyrrolidone, reflux | Distillation (~95°C, 20 mbar) | 97.6% | 92.4% | [2] |
| Barbituric Acid | POCl₃, PCl₃, Cl₂ | Reflux | Distillation (water pump vacuum) | Free of 2,4,5,6-tetrachloropyrimidine | 81% | [2][5] |
| Barbituric Acid | POCl₃ | N,N-diethylaniline, N,N-dimethylaniline, quinoline | Steam distillation under reduced pressure | >99.5% | 80-92% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the compound is too soluble. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not cold, you have found a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[9]
-
Drying: Dry the purified crystals, for example, under vacuum, to remove all traces of solvent.
Protocol 2: General Procedure for Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate (B1210297) mixture) that provides a good Rf value (~0.2-0.4) for your target compound and separates it well from other spots.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the silica surface. Ensure no air bubbles are trapped. A layer of sand can be added to the top.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, use the dry loading method described in FAQ Q4.
-
Elution: Carefully add the eluent to the top of the column, open the stopcock, and begin collecting fractions. Gentle pressure can be applied to the top of the column to maintain a steady flow rate.[1]
-
Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[1]
Visual Workflow and Troubleshooting Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. rubingroup.org [rubingroup.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]
Technical Support Center: 2,4,6-Trichloropyrimidine Substitution Reactions
Welcome to the technical support center for 2,4,6-trichloropyrimidine substitutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chlorine atoms on this compound in substitution reactions?
The general order of reactivity for nucleophilic substitution and palladium-catalyzed cross-coupling reactions is C4(6) > C2 > C5.[1] The chlorine atoms at the C4 and C6 positions are equivalent and are typically more susceptible to substitution than the chlorine at the C2 position. This differential reactivity is crucial for performing sequential and regioselective substitutions to create polysubstituted pyrimidine (B1678525) derivatives.[1]
Q2: Why is my nucleophilic aromatic substitution (SNAr) reaction resulting in a mixture of 4-substituted and 2-substituted isomers?
While the C4/C6 positions are more reactive, obtaining a mixture of isomers is a common issue.[2][3] The regioselectivity of SNAr reactions is influenced by several factors:
-
Nucleophile: The electronic nature and steric bulk of the attacking nucleophile can affect the product distribution.[1][2]
-
Solvent: The choice of solvent can have a significant impact on the ratio of isomers formed.[1][3]
-
Temperature: Reaction temperature can also influence selectivity.
In some cases, especially with anilines, the 4-substituted product is generally the major isomer when ethanol (B145695) is used as the solvent.[3]
Q3: I am observing the formation of di- or tri-substituted products when I only want to perform a mono-substitution. How can I control this?
To favor mono-substitution, carefully control the stoichiometry of your nucleophile. Using a slight excess (e.g., 1.05 equivalents) of the nucleophile is a common strategy. Running the reaction at a lower temperature and monitoring its progress closely by TLC or LC-MS to stop it upon consumption of the starting material can also prevent over-substitution.
Q4: Are there alternatives to standard SNAr for functionalizing this compound?
Yes, palladium-catalyzed cross-coupling reactions are powerful alternatives for forming C-C, C-N, and C-S bonds. Commonly employed methods include:
-
Suzuki-Miyaura Coupling: For introducing aryl, heteroaryl, or vinyl groups.[4][5][6]
-
Buchwald-Hartwig Amination: For coupling with primary or secondary amines.[7][8][9][10]
-
Sonogashira Coupling: For introducing alkyne moieties.[11][12][13]
These reactions often offer different selectivity and functional group tolerance compared to SNAr.
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | For alcohol nucleophiles, consider converting them to the more reactive alkoxide using a base like NaH or K₂CO₃. For weak amine nucleophiles, a stronger base or higher temperatures may be required.[14] |
| Poor Leaving Group | While chlorine is a reasonably good leaving group in activated systems, for particularly challenging substitutions, consider converting the chloropyrimidine to a more reactive fluoropyrimidine if possible.[14] |
| Low Reaction Temperature | Gradually increase the reaction temperature. The use of microwave irradiation can significantly reduce reaction times and improve yields.[4][6] |
| Inappropriate Solvent | Use polar aprotic solvents like DMF, DMSO, or THF, which are known to facilitate SNAr reactions.[14] Ensure the solvent is anhydrous if your reagents are moisture-sensitive. |
Issue 2: Poor Regioselectivity (C4 vs. C2 Substitution)
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | The solvent can influence the product ratio. A systematic screening of solvents is recommended. For example, with aniline (B41778) nucleophiles, ethanol has been shown to favor the 4-substituted product.[3] |
| Nucleophile Characteristics | The electronic properties of the nucleophile can determine the product distribution.[1] If possible, modifying the electronics of the nucleophile might alter the selectivity. |
| Reaction Temperature | Lowering the reaction temperature may enhance the inherent selectivity for the more reactive C4 position. |
| Catalyst-Controlled Selectivity | For C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination has been shown to strongly favor the C4-substituted product.[1] |
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | Ensure strict anhydrous and anaerobic (degassed solvents, inert atmosphere) conditions, as the Pd(0) active species is sensitive to air and moisture.[8] Use of pre-catalysts can sometimes give more consistent results.[7][8] |
| Inappropriate Ligand (Buchwald-Hartwig/Sonogashira) | The choice of phosphine (B1218219) ligand is critical. For challenging aryl chlorides, consider using more electron-rich and sterically bulky ligands (e.g., biarylphosphine ligands for amination).[8][11] |
| Insufficiently Strong Base | The base is crucial for the catalytic cycle. For Suzuki reactions, K₂CO₃ or Na₂CO₃ are common.[15] For Buchwald-Hartwig, stronger bases like NaOtBu may be needed, but weaker bases like Cs₂CO₃ or K₃PO₄ can be used for sensitive substrates.[8] |
| Side Reactions (e.g., Glaser Coupling in Sonogashira) | Homocoupling of the terminal alkyne is a common side reaction. Performing the reaction under copper-free conditions is the most effective way to minimize this.[11] |
Data Presentation
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Chloro-pyrimidines
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 (MW) | 15 min | 81 |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene (B28343)/Ethanol | 110 | - | 83 |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ (1-3) | K₂CO₃ | 1,4-Dioxane/H₂O | 60 | 2 h | 87-97 |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ (2-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 h | 80-85 |
Data adapted from references[5][6][15]. MW = Microwave irradiation.
Experimental Protocols
Protocol 1: Regioselective C4-Arylation of 2,4-Dichloropyrimidine via Microwave-Assisted Suzuki Coupling[7]
-
Reaction Setup: In a microwave reactor tube, combine 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.05 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (9 mL total volume). Purge the resulting mixture with argon for 10-15 minutes to ensure anaerobic conditions.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%, 0.005 mmol).
-
Microwave Irradiation: Seal the tube and place it in a microwave reactor. Heat the reaction mixture to 100°C for 15 minutes.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the C4-substituted pyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride[9][10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl chloride (e.g., this compound) (1.0 mmol), the amine (1.2 mmol), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 1-2 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 mmol) to an oven-dried reaction flask.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.5-1 mol% or a suitable pre-catalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.2 M concentration).
-
Reaction Conditions: Seal the flask and heat the reaction mixture with stirring at 80-110°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction & Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 2,4,6-Trichloropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2,4,6-trichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the chlorination of barbituric acid.[1] This is typically achieved using phosphorus oxychloride (POCl₃) as the primary chlorinating agent, often in the presence of a catalyst.[2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting material is barbituric acid. The key reagents include:
-
Chlorinating agents: Phosphorus oxychloride (POCl₃) is the most common.[2] Other reagents used in conjunction with or as alternatives to POCl₃ include phosphorus pentachloride (PCl₅), or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas (Cl₂).[2][4]
-
Catalysts: Tertiary amines like N,N-dimethylaniline or N,N-diethylaniline, as well as catalysts like N-methylpyrrolidone (NMP) or quinoline, are often used to enhance the reaction rate and yield.[2][3][5]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: Reaction conditions can vary, but generally involve heating the mixture of barbituric acid and the chlorinating agent. Typical temperature ranges are between 70°C and 140°C.[2][3][4] The reaction is often carried out under reflux.[2]
Q4: What kind of yields and purity can be expected from these scalable synthesis methods?
A4: With optimized processes, yields can be quite high, generally ranging from 80% to 95%.[2][3] Purity is also a critical factor, and with proper purification techniques, a purity of over 99.5% can be achieved.[3]
Q5: What are the common impurities that can form during the synthesis?
A5: A potential byproduct is 2,4,5,6-tetrachloropyrimidine, which can form if the reaction conditions are not carefully controlled.[2] However, some optimized processes report being essentially free of this impurity.[2] Incomplete chlorination can also lead to partially chlorinated pyrimidine (B1678525) intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.[6] - Suboptimal reaction temperature. - Insufficient amount of chlorinating agent. - Poor quality of starting materials. | - Increase the reaction time or temperature, and monitor the reaction progress using techniques like TLC or GC.[6] - Optimize the reaction temperature within the recommended range (70-140°C).[2][3][4] - Ensure the correct stoichiometric ratio of the chlorinating agent to barbituric acid is used.[1] - Use high-purity barbituric acid and fresh chlorinating agents. |
| Formation of Byproducts (e.g., 2,4,5,6-tetrachloropyrimidine) | - Over-chlorination due to harsh reaction conditions. - Presence of impurities in starting materials. | - Carefully control the reaction temperature and time to avoid excessive chlorination.[2] - Use purified starting materials. |
| Difficulties in Product Isolation and Purification | - Inefficient extraction from the reaction mixture. - Co-distillation with byproducts. - The product "oiling out" instead of crystallizing during recrystallization.[7] | - Optimize the extraction solvent and procedure. Dichloromethane is a commonly used solvent for extraction.[1] - Employ fractional distillation under reduced pressure to separate the product from impurities with different boiling points.[2][8] - For recrystallization issues, try scratching the inside of the flask, adding a seed crystal, or using an anti-solvent.[7] |
| Reaction Does Not Go to Completion | - Inactive catalyst. - Insufficient mixing. | - Use a fresh or properly stored catalyst. - Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Two-Step Chlorination using POCl₃ and PCl₃/Cl₂
This protocol is based on a process designed for high yield and purity, avoiding aqueous work-up.[2]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂)
-
N-methyl-2-pyrrolidone (NMP) (catalyst)
Procedure:
-
In a suitable reactor, charge phosphorus oxychloride and barbituric acid.
-
Add a catalytic amount of N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to 80°C and stir for approximately 7 hours.
-
To the resulting mixture, add phosphorus trichloride.
-
Subsequently, introduce chlorine gas over a period of 4 hours.
-
After the addition is complete, continue to heat the reaction mixture at boiling point for at least 1 hour until a clear solution is obtained.
-
Isolate the product by distillation. First, distill off the excess phosphorus oxychloride.
-
Then, distill this compound under reduced pressure.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Barbituric Acid | [2] |
| Chlorinating Agents | POCl₃, PCl₃, Cl₂ | [2] |
| Catalyst | N-methyl-2-pyrrolidone (NMP) | [2] |
| Reaction Temperature | 80°C (Step 1), Boiling (Step 2) | [2] |
| Yield | 92.4% | [2] |
| Purity | 97.6% | [2] |
Protocol 2: One-Step Chlorination with a Composite Catalyst
This protocol describes a one-step synthesis method aiming for high purity and environmental friendliness.[3]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Composite catalyst (N,N-diethylaniline, N,N-dimethylaniline, and quinoline)
Procedure:
-
Mix barbituric acid and phosphorus oxychloride in a molar ratio of 1:1 to 1:3.
-
Add the composite catalyst in an amount that is 1 to 3 times the molar amount of barbituric acid.
-
Heat the mixture to a temperature between 90-140°C with stirring.
-
Maintain the reaction for 0.5 to 4 hours.
-
After the reaction is complete, separate the product by steam distillation under reduced pressure.
-
Cool the distillate to precipitate the solid product.
-
Filter, wash with water, and dry the solid to obtain this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Barbituric Acid | [3] |
| Chlorinating Agent | POCl₃ | [3] |
| Catalyst | N,N-diethylaniline, N,N-dimethylaniline, quinoline | [3] |
| Reaction Temperature | 90-140°C | [3] |
| Reaction Time | 0.5-4 hours | [3] |
| Yield | 80-92% | [3] |
| Purity | >99.52% | [3] |
Visualizations
Experimental Workflow: Two-Step Chlorination
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]
- 4. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0747364A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Palladium-Catalyzed Reactions of 2,4,6-Trichloropyrimidine
Welcome to the technical support center for palladium-catalyzed reactions of 2,4,6-trichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for common cross-coupling reactions.
General Considerations for Reactions with this compound
The this compound core is an electron-deficient heteroaromatic system, making it a versatile substrate for various palladium-catalyzed cross-coupling reactions. The three chlorine atoms exhibit different reactivities, which can be exploited for selective functionalization. Generally, the order of reactivity for Suzuki-Miyaura coupling is C4 > C6 > C2, allowing for a stepwise approach to synthesizing polysubstituted pyrimidines.[1][2]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with boronic acids or their esters.
Frequently Asked Questions (FAQs)
Q1: At which position does the first Suzuki-Miyaura coupling occur on this compound?
A1: The first coupling reaction preferentially occurs at the C4-position. This is due to the favored oxidative addition of palladium into the C4-chlorine bond.[2] Subsequent couplings can be directed to the C6 and then the C2 positions under more forcing conditions.
Q2: Can I achieve a triple Suzuki-Miyaura coupling on this compound?
A2: Yes, it is possible to substitute all three chlorine atoms. This typically requires a stepwise approach with increasing reaction temperatures and catalyst loadings for each subsequent coupling. For a one-pot triple coupling, harsh reaction conditions and a robust catalyst system would be necessary.
Q3: My reaction is not going to completion, what are the first things to check?
A3: Low or no conversion can be due to several factors. First, ensure your palladium catalyst is active and that your reagents, especially the boronic acid, are pure. The choice of base and solvent system is also critical.[3] For challenging couplings, a switch to a more active catalyst system, such as one with a bulky electron-rich phosphine (B1218219) ligand, may be necessary.[4]
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Yield | - Inactive catalyst- Poor quality of boronic acid (protodeboronation)- Suboptimal base or solvent- Reaction temperature too low | - Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).- Use a boronic ester instead of the acid to improve stability.[4]- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene (B28343)/ethanol).[1]- Gradually increase the reaction temperature, monitoring for decomposition. |
| Poor Regioselectivity | - Reaction conditions too harsh, leading to multiple substitutions.- Steric hindrance from substituents on the boronic acid. | - For mono-substitution at C4, use milder conditions (e.g., lower temperature, shorter reaction time).[2]- For sterically hindered boronic acids, a more active catalyst and stronger base may be required to drive the reaction at the desired position.[1] |
| Formation of Side Products (e.g., Homocoupling, Dechlorination) | - Presence of oxygen in the reaction mixture.- Catalyst decomposition.- Hydrogen source leading to hydrodechlorination. | - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.- Use a robust ligand to stabilize the palladium catalyst.- Ensure anhydrous conditions to minimize hydrodechlorination from water. |
| Difficulty in Purification | - Presence of residual palladium catalyst.- Boronic acid homocoupling products. | - Filter the reaction mixture through a pad of Celite® to remove the catalyst.- Optimize the stoichiometry of the boronic acid to minimize homocoupling.- Employ careful column chromatography for purification. |
Quantitative Data: Suzuki-Miyaura Coupling of Polychloropyrimidines
The following table summarizes conditions for the stepwise arylation of a related polychloropyrimidine, providing a reference for optimizing reactions with this compound.
| Starting Material | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,4,5,6-Tetrachloropyrimidine (B156064) | Phenylboronic acid (1.0) | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ (2M aq.) | Dioxane | 60 | 2 | 6-Phenyl-2,4,5-trichloropyrimidine | 97 |
| 6-Phenyl-2,4,5-trichloropyrimidine | Phenylboronic acid (2.0) | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ (2M aq.) | Dioxane | 80 | 5 | 4,6-Diphenyl-2,5-dichloropyrimidine | 95 |
| 4,6-Diphenyl-2,5-dichloropyrimidine | Phenylboronic acid (3.0) | Pd(PPh₃)₂Cl₂ (5.0) | K₂CO₃ (2M aq.) | Dioxane | 80 | 5 | 2,4,6-Triphenyl-5-chloropyrimidine | 85 |
Data adapted from the Suzuki-Miyaura reactions of 2,4,5,6-tetrachloropyrimidine for illustrative purposes.[5]
Experimental Protocol: Mono-Arylation of a Polychloropyrido[2,3-d]pyrimidine
This protocol for a related trihalogenated system can be adapted for this compound.
-
To an argon-degassed solution of 2,4,6-trichloropyrido[2,3-d]pyrimidine (B8796669) (0.5 mmol) in toluene (6 mL), add the desired arylboronic acid (1.05 equiv).
-
Add potassium carbonate (1.5 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Stir the reaction mixture at 110 °C for the desired time, monitoring by TLC.
-
After completion, add 10 mL of water and extract with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Logic Diagram
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Effect of solvent and base on 2,4,6-Trichloropyrimidine reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the reactivity of 2,4,6-trichloropyrimidine, focusing on the influence of solvents and bases in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity pattern of this compound in SNAr reactions?
The pyrimidine (B1678525) ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C-2, C-4, and C-6 positions are all activated for SNAr reactions. Generally, the C-4 and C-6 positions are more reactive than the C-2 position due to greater activation by the ring nitrogen atoms. This differential reactivity allows for sequential and regioselective substitution.[1]
Q2: How do solvents affect the regioselectivity of SNAr reactions with this compound?
The choice of solvent significantly impacts the regioselectivity of SNAr reactions. Polar solvents, such as ethanol (B145695), have been shown to favor the formation of the 4-substituted product in reactions with anilines. The solvent can influence the stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions, thereby directing the regiochemical outcome. A solvent-dependent ratio of C-4 to C-2 substituted isomers is a common observation.[2]
Q3: What is the role of the base in controlling the outcome of reactions with this compound?
The base plays a crucial role in SNAr reactions of this compound, primarily by deprotonating the nucleophile to increase its reactivity. The strength and nature of the base can influence the reaction rate and, in some cases, the regioselectivity. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, a related substrate, the use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in THF led to a significantly higher C4/C2 product ratio (99:1) compared to weaker bases like potassium carbonate (K2CO3) in DMAc (70:30).[3]
Q4: Can I achieve selective substitution at the C-2 position?
While the C-4 and C-6 positions are generally more reactive, selective substitution at the C-2 position is possible under certain conditions. For some polychloropyrimidines, using specific palladium catalysts with aryl- and heteroarylamines can favor 2-amination.[4] Additionally, for certain substrates, the use of more nucleophilic dialkylamines can lead to the formation of 2-aminopyrimidines even without a catalyst.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no reaction | 1. Weak nucleophile. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Use a stronger nucleophile (e.g., the corresponding anion). 2. Employ a stronger base to fully deprotonate the nucleophile (e.g., NaH, LiHMDS). 3. Increase the reaction temperature. |
| Poor regioselectivity (mixture of C4/C2 isomers) | 1. Suboptimal solvent choice. 2. Inappropriate base. | 1. Screen different solvents. Polar solvents like ethanol often favor C4-substitution. Aprotic polar solvents like DMF can also provide good selectivity. 2. For aminations, consider using a strong, non-nucleophilic base like LiHMDS in THF to enhance C4 selectivity. |
| Formation of di- or tri-substituted products | 1. Excess nucleophile or base. 2. Prolonged reaction time or high temperature. | 1. Use stoichiometric amounts of the nucleophile and base. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired monosubstituted product is formed. |
| Hydrolysis of the starting material or product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables summarize the effect of solvent and base on the regioselectivity of SNAr reactions of chloro-substituted pyrimidines.
Table 1: Effect of Solvent and Base on the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Dibutylamine [3]
| Solvent | Base | C4:C2 Ratio |
| DMAc | K2CO3 | 70:30 |
| THF | LiHMDS | 99:1 |
Table 2: Regioselectivity of the Reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with Various Amines in Acetonitrile with DIPEA [5][6]
| Nucleophile | C4:C2 Isomer Ratio |
| Ammonia | 9:1 |
| Ethylamine | 8:1 |
| Benzylamine | 5:1 |
| Benzamidine | 40:1 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine using a Weak Base
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., ethanol or DMF).
-
Addition of Reagents: Add the amine (1.0-1.1 eq.) to the solution, followed by the addition of a weak base such as triethylamine (B128534) (1.5 eq.) or potassium carbonate (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solid base, filter it off. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Protocol 2: General Procedure for Highly Regioselective C4-Amination of a Dichloropyrimidine using a Strong Base [3][7]
This protocol is adapted from the highly regioselective amination of 6-aryl-2,4-dichloropyrimidines and can be a starting point for this compound.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the chloropyrimidine (1.0 eq.) in anhydrous THF. In a separate dry vessel, pre-mix the amine (1.1-1.2 eq.) with LiHMDS (1.0 M in THF, 1.1-1.2 eq.).
-
Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine at 0 °C to room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Decoding the Regiochemistry: A Comparative Guide to the Reaction Products of 2,4,6-Trichloropyrimidine
For researchers, scientists, and professionals in drug development, 2,4,6-trichloropyrimidine stands as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its reactivity, governed by the electron-deficient nature of the pyrimidine (B1678525) ring and the presence of three chlorine atoms, makes it a versatile scaffold. However, the key to unlocking its full potential lies in understanding and controlling the regioselectivity of its reactions with nucleophiles. This guide provides a comprehensive comparison of the structures of reaction products derived from this compound, supported by experimental data and detailed protocols, to aid in the rational design of synthetic pathways.
The reaction of this compound with nucleophiles proceeds primarily through nucleophilic aromatic substitution (SNAr). The three chlorine atoms exhibit differential reactivity, with the general order being C4(6) > C2.[1] This inherent difference allows for the stepwise and controlled synthesis of mono-, di-, and tri-substituted pyrimidines.[1] The final product distribution is significantly influenced by factors such as the nature of the nucleophile, solvent polarity, and the use of catalysts.
Unraveling the Reaction Pathways
The reaction of this compound with nucleophiles can be visualized as a series of sequential substitutions. The initial attack predominantly occurs at the more reactive C4 or C6 position, followed by substitution at the C2 position.
Caption: General reaction pathway for the nucleophilic substitution of this compound.
Comparative Analysis of Nucleophilic Substitution
The regioselectivity of the initial substitution is a critical factor determining the final product. Below is a comparison of the outcomes with different classes of nucleophiles.
Reaction with Amines
Amines are among the most common nucleophiles used in reactions with this compound, leading to the formation of aminopyrimidines, a prevalent scaffold in many biologically active compounds.[1]
| Nucleophile | Solvent | Catalyst/Conditions | Product Ratio (C4:C2) | Yield (%) | Reference |
| Aniline | Ethanol | Reflux | ~10:1 | Good | [2] |
| Secondary Amine | DMAc | K₂CO₃, rt | 2:1 to 4:1 | - | [2] |
| Secondary Amine | THF | Pd(OAc)₂/dppb, LiHMDS, -20 °C to 0 °C | >30:1 | High | [2] |
| N-Methylaniline | THF | No catalyst, LiHMDS, -60 °C | 97:3 | Excellent | [2] |
| 3-Aminopyrrole | - | DIPEA | Major at C4/C6 | - | [3] |
As the data indicates, the use of palladium catalysts dramatically enhances the regioselectivity for the C4 position, particularly with secondary amines.[2] Aromatic amines can also exhibit high regioselectivity for the C4 position without a catalyst, especially when a strong base like LiHMDS is used to form the more nucleophilic anilide.[2]
Reaction with Alcohols and Thiols
Alcohols and thiols also readily react with this compound. The reaction with anionic nucleophiles, such as phenoxide, has been shown to give good C4/C2 regioselectivity.[2] This is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate when the attack occurs at the C4 position.[2]
While specific comparative data for a range of alcohols and thiols is less systematically documented in the provided results, the general principles of SNAr on the pyrimidine ring suggest a similar preference for C4 substitution.
Alternative Synthetic Routes: A Brief Comparison
While direct substitution on this compound is a common strategy, alternative methods exist for the synthesis of substituted pyrimidines. For instance, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride.[4][5][6] This route can be advantageous when the desired substitution pattern is more easily achieved from a different starting material.
Another powerful alternative is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkenyl groups onto the pyrimidine ring, often with high regioselectivity at the 4-position.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine (A Model System)
This protocol, adapted from literature, illustrates a method to achieve high regioselectivity.[2]
-
Catalyst Preparation: A palladium catalyst, such as one formed from the oxidative addition of Pd with this compound, or a mixture of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand (e.g., dppb), is used.
-
Reaction Setup: To a solution of the 6-aryl-2,4-dichloropyrimidine in an anhydrous solvent like THF at a low temperature (e.g., -20 °C to 0 °C), the palladium catalyst (1-2 mol %) is added.
-
Addition of Reagents: A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is added, followed by the secondary amine.
-
Reaction and Workup: The reaction is stirred at the low temperature for a specified time (e.g., 1 hour). Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Workflow for Product Structure Confirmation
Confirming the structure of the reaction products is crucial. A typical workflow involves a combination of spectroscopic and analytical techniques.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound reaction products.
Conclusion
The regioselectivity of nucleophilic substitution on this compound is a predictable yet tunable process. By carefully selecting the nucleophile, solvent, and catalyst, researchers can direct the reaction to favor the desired isomer, predominantly the C4-substituted product in the initial step. For challenging transformations or to access different substitution patterns, alternative synthetic strategies such as palladium-catalyzed cross-coupling reactions or synthesis from different pyrimidine precursors should be considered. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the design and execution of synthetic routes involving this versatile heterocyclic building block.
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Analysis of the Reactivity of 2,4,6-Trichloropyrimidine and 2,4,6-Trifluoropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4,6-trichloropyrimidine and 2,4,6-trifluoropyrimidine (B1266109), two key heterocyclic building blocks in medicinal chemistry and drug development. The primary focus of this comparison is on their behavior in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of their synthetic utility. This analysis is supported by available experimental data on regioselectivity and general principles of chemical reactivity.
Introduction to Halogenated Pyrimidines
The pyrimidine (B1678525) nucleus is a fundamental scaffold in a vast array of biologically active molecules, including several approved drugs. Halogenated pyrimidines, such as this compound and 2,4,6-trifluoropyrimidine, serve as versatile precursors for the synthesis of more complex, functionally diverse pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electron-withdrawing halogen atoms, renders these compounds highly susceptible to nucleophilic attack. This inherent reactivity allows for the sequential and often regioselective introduction of various nucleophiles, enabling the construction of libraries of compounds for drug discovery programs.
The general order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.
Comparative Reactivity and Regioselectivity
The primary sites of nucleophilic attack on the 2,4,6-trihalopyrimidine ring are the C4/C6 positions and the C2 position. The general order of reactivity for nucleophilic substitution on this compound is C4/C6 > C2.[1] This preference is attributed to the greater ability of the para- and ortho-positions relative to the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate.
Experimental data on the reactions of these compounds with amines reveals differences in the product distribution, highlighting the influence of the halogen substituent on the regioselectivity of the reaction.
| Substrate | Nucleophile | Solvent | Product Ratio (C4/C6 : C2) | Reference |
| This compound | Aniline | Ethanol | ~10:1 | [2] |
| This compound | Pyrrolidine | Dichloromethane | 94:6 | [3] |
| 2,4,6-Trifluoropyrimidine | Ammonia | Not Specified | 4:1 | [4][5] |
| 2,4,6-Trifluoropyrimidine | Ethanolamine | Not Specified | 2:1 | [4][5] |
Table 1: Comparison of Regioselectivity in Nucleophilic Aromatic Substitution Reactions.
The data suggests that this compound exhibits higher regioselectivity for substitution at the C4/C6 positions compared to 2,4,6-trifluoropyrimidine in reactions with amine nucleophiles. The less pronounced selectivity of the trifluoro- derivative may be attributed to the stronger electron-withdrawing nature of fluorine, which activates all three positions to a greater extent, leading to a less differentiated reactivity profile.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactions of both this compound and 2,4,6-trifluoropyrimidine with nucleophiles proceed via the well-established SNAr mechanism. This is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: The SNAr mechanism on a trihalopyrimidine.
Step 1: Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen atom. This leads to the formation of a negatively charged, non-aromatic intermediate, the Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. This step is typically the rate-determining step of the reaction.
Step 2: Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of a halide ion (the leaving group). This step is generally fast.
Experimental Protocols
Below are representative experimental protocols for the nucleophilic aromatic substitution on this compound and a fluorinated pyrimidine derivative. These protocols can be adapted for various nucleophiles and specific reaction conditions.
Protocol 1: General Procedure for Amination of this compound
This protocol is a general representation based on common laboratory practices for SNAr reactions.
Materials:
-
This compound
-
Amine nucleophile (e.g., pyrrolidine, aniline)
-
Anhydrous solvent (e.g., Dichloromethane, Ethanol, DMF)
-
Base (e.g., Triethylamine, Diisopropylethylamine, if the amine salt is used or to scavenge HX)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 eq.).
-
If necessary, add a non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically subjected to an aqueous work-up. This may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine
This protocol is adapted from a literature procedure for the reaction of a fluorinated pyrimidine.[6]
Materials:
-
5-Chloro-2,4,6-trifluoropyrimidine (B1583448) (0.5 g, 3 mmol)
-
Benzylamine (B48309) (0.32 g, 3 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (0.39 g, 3 mmol)
-
Acetonitrile (B52724) (50 cm³)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
A solution of 5-chloro-2,4,6-trifluoropyrimidine (0.5 g, 3 mmol), benzylamine (0.32 g, 3 mmol), and DIPEA (0.39 g, 3 mmol) in acetonitrile (50 cm³) is stirred at 0 °C for 2 hours.
-
The reaction progress is monitored by ¹⁹F NMR, which should indicate complete conversion.
-
The reaction solvent is evaporated under reduced pressure.
-
The crude product is partitioned between DCM (3 x 40 cm³) and water (40 cm³).
-
The combined organic layers are dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Caption: A general experimental workflow for SNAr reactions.
Conclusion
Both this compound and 2,4,6-trifluoropyrimidine are highly reactive substrates for nucleophilic aromatic substitution, making them valuable synthons in drug discovery. The choice between the two will depend on the specific synthetic strategy and desired outcome.
-
This compound appears to offer higher regioselectivity for substitution at the C4/C6 positions, which can be advantageous for achieving specific substitution patterns and simplifying product purification.
-
2,4,6-Trifluoropyrimidine , being more activated due to the high electronegativity of fluorine, may react faster under milder conditions, although potentially with lower regioselectivity.
For researchers and drug development professionals, the selection of the appropriate trihalopyrimidine will involve a trade-off between reactivity and selectivity. The provided experimental protocols and mechanistic insights serve as a guide for the rational design and execution of synthetic routes utilizing these important heterocyclic building blocks. Further kinetic studies are warranted to provide a more quantitative comparison of the reactivity of these two compounds.
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
Validating the Purity of 2,4,6-Trichloropyrimidine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2,4,6-Trichloropyrimidine is a key building block in the synthesis of numerous pharmaceutical compounds, making the rigorous validation of its purity paramount. This guide provides an objective comparison of the two most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed examination of their underlying principles, comparative performance data, and comprehensive experimental protocols to assist in selecting the most suitable method for your specific needs.
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the need for quantitative precision, the desire for impurity identification, and laboratory equipment availability. Both techniques offer high resolution and sensitivity, but they operate on different principles, making them suitable for different aspects of purity assessment.[1]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For this compound, a reverse-phase HPLC method is typically employed.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It separates components based on their volatility and interaction with a stationary phase, followed by detection and identification by mass spectrometry, which provides structural information.[5]
Below is a summary of the key performance parameters for each method, derived from validation studies of pyrimidine (B1678525) and related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ICH Guideline Recommendation |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | - |
| Specificity | High (with forced degradation studies) | Very High (mass fragmentation provides specificity) | The method should unequivocally assess the analyte in the presence of expected components. |
| Run Time | 10 - 20 minutes | 15 - 30 minutes | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for the purity analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a standard reverse-phase HPLC method.
1. Instrumentation and Conditions:
-
System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to verify system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile impurities and for the definitive identification of unknown components.
1. Instrumentation and Conditions:
-
System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A mid-polar capillary column, such as a 5% phenyl polysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL. Prepare a working standard by diluting the stock solution to approximately 0.1 mg/mL.
-
Sample Solution: Dissolve the sample to be tested in the same solvent to a final concentration of approximately 0.1 mg/mL.
3. Procedure:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by determining the area percentage of the main peak relative to the total peak area in the TIC.
-
Use the mass spectra of other detected peaks to identify potential impurities by comparison with spectral libraries.
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. journalbji.com [journalbji.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. impactfactor.org [impactfactor.org]
A Comparative Guide to 2,4,6-Trichloropyrimidine and Other Halogenated Pyrimidines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 2,4,6-trichloropyrimidine versus other common halogenated pyrimidines. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the optimal building blocks for the synthesis of diverse chemical libraries and targeted therapeutic agents.
Introduction to Halogenated Pyrimidines in Synthesis
Halogenated pyrimidines are a cornerstone in medicinal chemistry and materials science due to their versatile reactivity. The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by electron-withdrawing halogen substituents, renders the carbon atoms susceptible to nucleophilic attack and facilitates participation in various cross-coupling reactions. This reactivity allows for the controlled and sequential introduction of diverse functional groups, making them invaluable scaffolds in the synthesis of complex molecules, including a wide array of clinically relevant drugs.
Reactivity and Regioselectivity: A Comparative Overview
The synthetic utility of a halogenated pyrimidine is largely dictated by the number and position of its halogen atoms. In polychlorinated pyrimidines, the reactivity of the chlorine atoms is not uniform, allowing for selective functionalization.
General Order of Reactivity:
For nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the general order of reactivity for chloro-substituents on the pyrimidine ring is:
C4/C6 > C2 >> C5 [1]
This preferential reactivity at the C4 and C6 positions is attributed to the strong electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring, which activates these positions for nucleophilic attack. The chlorine atom at the C2 position is less reactive, and the C5 position is significantly less reactive due to its meta-relationship to the ring nitrogens.
This compound stands out as a particularly useful building block due to its three reactive sites with differential reactivity. This allows for a programmed, sequential introduction of up to three different substituents, providing a high degree of molecular diversity from a single starting material.
Data Presentation: Comparative Performance in Key Reactions
The following tables summarize quantitative data for the performance of this compound in comparison to other halogenated pyrimidines in common synthetic transformations.
Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
| Starting Material | Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference(s) |
| This compound | Aniline (1 eq.) | 4-Anilino-2,6-dichloropyrimidine & 2-Anilino-4,6-dichloropyrimidine | Ethanol (B145695), reflux | Major product at C4 | [2] |
| 2,4-Dichloropyrimidine (B19661) | Diethylamine | 2-Chloro-4-(diethylamino)pyrimidine & 4-Chloro-2-(diethylamino)pyrimidine | Not specified | Mixture of isomers | [3] |
| 2,4-Dichloropyrimidine | Triethylamine (B128534) | 4-Chloro-2-(diethylamino)pyrimidine (after in situ dealkylation) | CH2Cl2, rt, 1h | Good | [3][4] |
| 5-Chloro-2,4,6-trifluoropyrimidine (B1583448) | Benzylamine | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine & N-Benzyl-5-chloro-4,6-difluoropyrimidin-2-amine | Acetonitrile, 0 °C, 2h | 5:1 ratio (C4:C2) | [5] |
| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol/NaH | 2,4-Diamino-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine | DMSO, 90°C, 8h | Moderate to good | [6] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Starting Material | Boronic Acid | Product | Catalyst System | Reaction Conditions | Yield (%) | Reference(s) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane (B91453)/H₂O, MW, 100°C, 15 min | 81 | [7][8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/H₂O, 55°C, 12h | 51 | [9] |
| This compound | Alkenylboronic acids | 4-Alkenyl-2,6-dichloropyrimidine | Not specified | Not specified | Good | [8] |
| 2,5-Dichloropyrimidine | Arylboronic acids | 2-Chloro-5-arylpyrimidine | Ligand-free Jeffery conditions | NMP, NBu4Br, K2CO3, 60°C | Moderate | [10] |
Experimental Protocols
Protocol 1: Sequential Nucleophilic Aromatic Substitution on this compound
This protocol describes a representative two-step sequential amination of this compound.
Step 1: Monosubstitution at the C4 Position
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile), add the first amine (1.0 eq.) and a base such as triethylamine (1.1 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product (a mixture of 4- and 2-substituted isomers) by column chromatography to isolate the major 4-substituted-2,6-dichloropyrimidine isomer.[2]
Step 2: Disubstitution at the C2 Position
-
Dissolve the isolated 4-substituted-2,6-dichloropyrimidine (1.0 eq.) in a suitable solvent (e.g., dioxane or DMF).
-
Add the second, different amine (1.1 eq.) and a suitable base (e.g., K₂CO₃ or DIPEA).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor for completion.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final 2,4-disubstituted-6-chloropyrimidine product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted for the efficient mono-arylation at the C4 position.[7][8]
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine (1.0 eq., 0.5 mmol), the desired arylboronic acid (1.0 eq., 0.5 mmol), and K₂CO₃ (3.0 eq., 1.5 mmol).
-
Add the catalyst, Pd(PPh₃)₄ (0.005 eq., 0.0025 mmol, 0.5 mol%).
-
Add a solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Flush the vial with an inert gas (e.g., argon).
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-4-arylpyrimidine.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow and Logical Relationships
References
- 1. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 2,4,6-Trichloropyrimidine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2,4,6-trichloropyrimidine core is a critical step in the synthesis of a diverse array of biologically active molecules. The selection of an appropriate catalyst for cross-coupling reactions is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative overview of common catalyst systems based on palladium, nickel, and copper for the cross-coupling of this compound, supported by experimental data from the literature.
Performance Comparison of Catalysts
The choice of catalyst—palladium, nickel, or copper—profoundly influences the outcome of cross-coupling reactions with this compound. Each metal offers a unique profile of reactivity, cost-effectiveness, and sensitivity to reaction conditions. Generally, the reactivity of the chloro-substituents on the pyrimidine (B1678525) ring follows the order C4/C6 > C2, allowing for sequential and regioselective functionalization.[1]
Palladium Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for the cross-coupling of chloropyrimidines, offering high reactivity and broad functional group tolerance.[2] They are particularly effective for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The performance of palladium catalysts is highly dependent on the choice of ligand, with bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) being particularly effective for activating less reactive aryl chlorides.[2][3]
Nickel Catalysts
As a more earth-abundant and economical alternative to palladium, nickel catalysis has garnered significant interest.[4] Nickel catalysts have shown high activity for the coupling of aryl chlorides and can be particularly effective for reactions involving alkyl nucleophiles.[5] While generally requiring more stringent reaction conditions (e.g., inert atmosphere), recent advances in ligand design and precatalyst development have expanded the scope and practicality of nickel-catalyzed cross-couplings.[6]
Copper Catalysts
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam-Evans coupling, are well-established methods for forming carbon-heteroatom bonds (C-N, C-O, C-S).[7] While often requiring higher temperatures and stoichiometric amounts of copper in classical procedures, modern ligand-assisted protocols have enabled catalytic transformations under milder conditions.[7] Copper catalysis is particularly relevant for amination and thiolation reactions of chloropyrimidines.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various palladium, nickel, and copper catalyst systems for the cross-coupling of chloropyrimidines. Data for this compound is prioritized, with data from closely related dichloropyrimidines included for a broader comparison where direct data is unavailable.
Table 1: Palladium-Catalyzed Cross-Coupling of Chloropyrimidines
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 (MW) | 0.25 | 81 | [8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 5 | 80-85 | [9] |
| Various arylboronic acids | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 60-80 | 2-5 | 87-97 | [9] |
| Secondary amines | Pd(OAc)₂ / dppb | LiHMDS | THF | -20 to 0 | 1 | High | [10] |
| Anilines | No catalyst | - | - | -60 | 0.5 | High | [10] |
Table 2: Nickel-Catalyzed Cross-Coupling of Chloro-Heterocycles (as a proxy)
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Chloropyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 | ~95 | [11] |
| Aryl Chlorides | Arylboronic Acids | Ni(IPr)--INVALID-LINK--Cl | K₃PO₄ | Dioxane | 25-70 | Good to Excellent | [11] |
| Aryl Chlorides | Secondary amines | NiCl₂(DME) / SIPr | NaOt-Bu | 2-MeTHF | 80 | Good to Excellent | [12] |
| 2-Chloropyridines | Alkyl bromides | NiBr₂·diglyme / dtbbpy | - | DMF | 23 | Good | [13] |
Table 3: Copper-Catalyzed Cross-Coupling of Halo-Heterocycles (as a proxy)
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (Hetero)aryl Halides | N-Nucleophiles | Cu(OAc)₂ / α-benzoin oxime | K₃PO₄ | DMSO | 80 | Moderate to Excellent | [14] |
| 4-Chloropyridine | Anilines | Cu(I)-resin | K₂CO₃ | - | - | Good | [15] |
| Aryl Halides | Terminal Alkynes | CuI / Ligand | Base | Solvent | Various | Good to Excellent | [16] |
| Aryl Chlorides | Aliphatic Amines | CuBr / Diamine Ligand | NaOMe | DMSO | 40 | Good | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and adaptation of catalytic cross-coupling reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a dichloropyrimidine with an arylboronic acid.[8]
-
Reaction Setup: To a microwave reactor tube, add the dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 5-10 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Reaction: Seal the tube and heat in a microwave reactor to 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Nickel-Catalyzed Amination of Aryl Chlorides
This protocol describes a general procedure for the nickel-catalyzed amination of aryl chlorides.[12]
-
Reaction Setup: In a nitrogen-filled glovebox, add NiCl₂(DME) (5 mol%), an appropriate N-heterocyclic carbene ligand (e.g., SIPr, 10 mol%), and NaOt-Bu (1.5 equiv) to an oven-dried vial.
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous 2-methyltetrahydrofuran (B130290) (to achieve a 0.5 M concentration of the aryl chloride).
-
Reaction: Seal the vial and heat the mixture at 80 °C for the specified time.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Copper-Catalyzed C-N Coupling
The following is a general procedure for the copper-catalyzed coupling of a heteroaryl halide with an N-nucleophile.[14]
-
Reaction Setup: To a flask, add the (hetero)aryl halide (2.81 mmol), N-nucleophile (3.37 mmol), α-benzoin oxime (0.28 mmol), and K₃PO₄ (5.62 mmol) in DMSO (4 mL).
-
Catalyst Addition: Add Cu(OAc)₂ (0.28 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reaction: Heat the resulting suspension in an 80 °C oil bath with stirring for the indicated time.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycles for nickel and copper, while having nuances, follow a similar fundamental sequence of oxidative addition, transmetalation (or equivalent step), and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Regiochemistry in 2,4,6-Trichloropyrimidine Substitutions
For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine (B1678525) core is a cornerstone of medicinal chemistry. 2,4,6-Trichloropyrimidine stands out as a versatile building block, yet the validation of substitution regiochemistry can be a significant challenge. This guide provides a comparative analysis of reaction outcomes and detailed protocols for unambiguous structural elucidation.
The reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring is not identical, allowing for sequential and regioselective substitution. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms. However, the regioselectivity of these nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the nature of the nucleophile, reaction conditions, and the presence of other substituents.
Comparative Analysis of Nucleophilic Substitution
The outcome of the substitution reaction on this compound is a delicate interplay of electronic and steric factors. While the C4/C6 positions are electronically favored for attack, the regioselectivity can be steered by the choice of nucleophile and reaction parameters.
| Nucleophile Type | Predominant Substitution Position | Typical Reaction Conditions | Product Ratio (C4/C6 : C2) | Reference |
| Primary & Secondary Amines | C4/C6 | Base (e.g., Et3N, DIPEA) in solvent (e.g., EtOH, BuOH, MeCN) at 0°C to reflux | Varies, often favoring C4/C6 | [1][2] |
| Anilines | C4 | Ethanol as solvent | Major product is 4-substituted | [3] |
| Anilines with electron-withdrawing groups | Decreased reactivity | Forcing conditions may be required | Lower yields of monosubstituted products | [3] |
| Tertiary Bases (e.g., Pyridine) | C4/C6 initially, can lead to di- and tri-substitution | - | Can form intermediate N+ cations | [4] |
| Sodium Amide | Mixture of C4 and C2 | - | Mixture of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine | [3] |
| Aryl Sulfonamides | C4 (major), C2 (minor) | Optimized reaction conditions | - | [5] |
Experimental Protocols
General Procedure for Monosubstitution with an Amine Nucleophile
This protocol provides a general method for the regioselective monosubstitution at the C4 position of this compound using an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Acetonitrile (B52724) (MeCN) or other suitable solvent
-
Water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add the amine nucleophile (1 equivalent) and DIPEA (1 equivalent) to the solution.
-
Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR if applicable.[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the crude product between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the product by column chromatography on silica (B1680970) gel to isolate the desired monosubstituted product.
Protocol for NMR Spectroscopic Validation of Regiochemistry
Unambiguous determination of the substitution pattern is most commonly achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted pyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]
NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and coupling patterns of the remaining ring protons provide initial clues about the substitution pattern.
-
¹³C NMR: Obtain a carbon spectrum to determine the number of unique carbon environments in the molecule.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyrimidine ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying long-range connectivities and confirming the position of the substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 1D or 2D NOESY experiment can be used to identify protons that are close in space. An NOE between a proton on the substituent and a specific ring proton can provide definitive evidence for the regiochemistry.[6]
Visualizing Reaction Pathways and Analytical Workflows
Alternative Validation Technique: X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the most definitive structural evidence.[3][8] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no ambiguity about the substitution pattern. While powerful, it is contingent on the ability to grow suitable single crystals of the synthesized compound.
Conclusion
Validating the regiochemistry of substitution on this compound is a critical step in the synthesis of novel compounds for drug discovery and other applications. A systematic approach combining controlled reaction conditions and comprehensive spectroscopic analysis, primarily through advanced NMR techniques, is essential for unambiguous structural assignment. For crystalline materials, X-ray crystallography offers an unequivocal confirmation of the molecular structure. By employing the strategies and protocols outlined in this guide, researchers can confidently navigate the complexities of pyrimidine chemistry.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nano-ntp.com [nano-ntp.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Alternatives for 2,4,6-Trichloropyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2,4,6-Trichloropyrimidine stands as a cornerstone in organic synthesis, prized for its utility as a versatile building block in the construction of a diverse array of polysubstituted pyrimidines. Its three chlorine atoms, acting as sequential leaving groups, allow for controlled, regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This differential reactivity, where the C4 and C6 positions are more activated than the C2 position, has been widely exploited in medicinal chemistry and materials science.[1]
However, the pursuit of novel structures, improved reaction efficiencies, and alternative intellectual property landscapes necessitates an exploration of viable alternatives. This guide provides an objective comparison of the performance of this compound with other key alternatives, supported by experimental data, to inform strategic decisions in synthetic design.
Classical Alternatives: Other Trihalopyrimidines
The most direct alternatives to this compound are its fluorinated, brominated, and iodinated analogs. The choice between these is primarily governed by the desired reactivity in cross-coupling and nucleophilic substitution reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. While direct comparative data for the full series of 2,4,6-trihalopyrimidines is sparse, data from related di- and tetra-chlorinated systems can provide valuable insights. For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid proceeds with good yield, highlighting the utility of chloro-substituted pyrimidines.[3][4][5] More reactive substrates like 2,4,5,6-tetrachloropyrimidine (B156064) also undergo site-selective Suzuki-Miyaura reactions in high yields.[6] It is expected that 2,4,6-tribromo- and 2,4,6-triiodopyrimidine (B1641717) would exhibit even greater reactivity, allowing for milder reaction conditions and broader substrate scope. Conversely, 2,4,6-trifluoropyrimidine (B1266109) is generally unreactive in these cross-coupling reactions under standard conditions.[2]
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Pyrimidine (B1678525) Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane (B91453)/H₂O, 100 °C (MW), 15 min | 81 | [3][5] |
| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ / K₂CO₃ | Dioxane, 60 °C, 2 h | 95 | [6] |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene (B28343), 110 °C | 83 |
Buchwald-Hartwig Amination: This reaction is crucial for the synthesis of arylamines. Similar to Suzuki coupling, the reactivity of the halogenated pyrimidine is a key factor. While comprehensive comparative data is limited, studies on dichloropyrimidines show that palladium-catalyzed amination can be highly regioselective and efficient.[6] The use of more reactive brominated or iodinated pyrimidines would likely lead to higher yields and faster reactions. Fluorinated pyrimidines are generally not suitable substrates for this reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the trend in leaving group ability is typically F > Cl > Br > I. This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex.
Studies on the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with nitrogen nucleophiles indicate that substitution occurs preferentially at the more activated C4/C6 positions.[12] However, the formation of regioisomers can be an issue, complicating purification.[12] this compound also readily undergoes SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols, with the C4/C6 positions being the most reactive.[1][13]
Non-Classical Alternatives: Bioisosteric Replacement and Scaffold Hopping
In drug discovery, moving beyond simple halogen exchange to bioisosteric replacement or scaffold hopping can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[10][14] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological responses.[15]
Bioisosteric Replacement: Instead of a trihalopyrimidine core, a different heterocyclic scaffold that mimics the spatial and electronic properties can be employed. For example, in the context of kinase inhibitors, where the pyrimidine often forms key hydrogen bonds with the hinge region of the kinase, a pyrazolo[3,4-d]pyrimidine scaffold can be a suitable bioisostere of a substituted pyrimidine.[16] This strategy can lead to novel intellectual property and improved drug-like properties.
Scaffold Hopping from Acyclic Precursors: An entirely different synthetic strategy involves the construction of the pyrimidine ring from acyclic precursors. This approach offers a high degree of flexibility in introducing substituents. Common methods include the condensation of 1,3-dicarbonyl compounds with amidines (Pinner synthesis) or the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.[17][18] These methods can provide access to a wide range of substituted pyrimidines that would be difficult to synthesize via functionalization of a pre-formed pyrimidine ring.[2][19][20]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
-
To a microwave reactor vial, add the chloropyrimidine (1.0 equiv), the arylboronic acid (1.0-1.2 equiv), and a base such as K₂CO₃ (3.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5-5 mol%).
-
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 2:1 v/v).
-
Seal the vial and flush with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3][5]
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol is a general guideline and requires optimization of the catalyst, ligand, base, and solvent for each specific substrate combination.[11][12][21][22][23][24][25][26]
-
In a glovebox or under an inert atmosphere, add the chloropyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv) to a dry reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling of an Aryl Halide
This is a general procedure and may require optimization, particularly for the choice of catalyst, copper source (if used), and base.[7][8][9]
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) source (e.g., CuI, 1-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Strategies
To aid in the conceptualization of synthetic pathways, the following diagrams illustrate the key transformations discussed.
Conclusion
While this compound remains a highly effective and versatile reagent, a thoughtful consideration of its alternatives can open new avenues in synthetic chemistry. For cross-coupling reactions requiring high reactivity, 2,4,6-tribromo- or 2,4,6-triiodopyrimidine are superior choices, albeit at a higher cost. For nucleophilic aromatic substitutions where enhanced reactivity is desired, 2,4,6-trifluoropyrimidine can be advantageous, though regioselectivity may be a concern.
For projects in drug discovery, exploring bioisosteric replacements and scaffold hopping from acyclic precursors offers the potential for novel chemical matter with improved pharmacological profiles. The choice of an alternative to this compound will ultimately depend on a careful analysis of the target molecule, the desired reaction type, and the overall strategic goals of the synthesis.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bu.edu.eg [bu.edu.eg]
- 18. Pyrimidine synthesis [organic-chemistry.org]
- 19. Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Synthesis of various acyclic analogs of pyrimidine nucleosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. benchchem.com [benchchem.com]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. benchchem.com [benchchem.com]
- 26. youtube.com [youtube.com]
Cross-Validation of Experimental Results for 2,4,6-Trichloropyrimidine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, 2,4,6-trichloropyrimidine is a pivotal building block in the synthesis of a wide array of functionalized pyrimidine (B1678525) derivatives. Its three reactive chlorine atoms offer a versatile scaffold for constructing complex molecules, including active pharmaceutical ingredients and reactive dyes.[1][2][3] The efficiency and regioselectivity of reactions involving this compound are of paramount importance. This guide provides a comparative analysis of experimental data for the synthesis and subsequent reactions of this compound, drawing from various published protocols.
Synthesis of this compound: A Comparison of Methodologies
The synthesis of this compound typically involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of other reagents like phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (B1173362) (PCl₃) and chlorine gas.[1][4] Below is a comparative summary of different experimental conditions and their reported yields.
Table 1: Comparison of Synthetic Protocols for this compound
| Reactants | Catalyst/Additive | Reaction Conditions | Reported Yield | Purity | Reference |
| Barbituric acid, POCl₃, PCl₃, Cl₂ | 1-methyl-2-pyrrolidone (NMP) | 7 hours at 80°C, followed by addition of PCl₃ and Cl₂ over 4 hours. | 81% | Free of 2,4,5,6-tetrachloropyrimidine | [4] |
| Barbituric acid, POCl₃, PCl₃, Cl₂ | N-methylpyrrolidone (NMP) | Heated to 75±5°C, stirred for 7 hours, followed by simultaneous addition of PCl₃ and Cl₂. | 90% | Not specified | [1][5] |
| Barbituric acid, POCl₃ | Dimethylaniline | Boiling under reflux for 4 hours. Aqueous work-up. | 85% | Not specified | [4] |
| Barbituric acid, POCl₃, PCl₃, Cl₂ | Tri-n-butylamine | Boiled under reflux for 2 hours, followed by simultaneous addition of Cl₂ over 4 hours. | 81% | 98% (GC) | [4] |
| Barbituric acid, POCl₃ | Compound catalyst (N,N-diethylaniline, N,N-dimethylaniline, quinoline) | Heated to 138°C for 4 hours. | 91.2% | Not specified |
Key Reactions of this compound
The reactivity of the chlorine atoms on the pyrimidine ring is not uniform, with the general order of reactivity for nucleophilic substitution and palladium-catalyzed reactions being C4(6) > C2.[6] This differential reactivity allows for sequential and regioselective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary transformation of this compound, allowing for the introduction of a wide range of functional groups.[6] The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction solvent.[7]
Table 2: Regioselectivity in Monosubstitution Reactions with Anilines
| Nucleophile | Solvent | Major Product | Observations | Reference |
| 4-substituted anilines | Ethanol | 4-substituted-amino-2,6-dichloropyrimidine | Yields of isomeric products parallel the Hammett constants of the ring substituents. | [7] |
| 4-substituted anilines | Not specified | 4-substituted-amino-2,6-dichloropyrimidine | Monosubstitution occurs readily for all anilines except those with strongly electron-withdrawing groups. | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds with this compound and its derivatives.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl moieties. Microwave irradiation has been shown to be an effective method for achieving high yields and short reaction times in the Suzuki coupling of related dichloropyrimidines.[2][8] While specific comparative data for this compound is sparse in the provided results, the principles of regioselectivity and catalyst optimization are transferable. For 2,4-dichloropyrimidines, the C4 position is preferentially substituted.[8]
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[6][9]
Experimental Protocols
General Synthesis of this compound
Method 1 (NMP Catalyst):
-
To a flask containing phosphorus oxychloride, add barbituric acid and 1-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to 80°C and stir for 7 hours.
-
Subsequently, add phosphorus trichloride and introduce chlorine gas over a period of 4 hours.
-
After the addition is complete, maintain the reaction at reflux for an additional hour.
-
Distill off the phosphorus oxychloride.
-
Distill the residue under vacuum to obtain this compound.[4]
Method 2 (Aqueous Work-up):
-
React barbituric acid with phosphorus oxychloride in the presence of dimethylaniline.
-
The reaction mixture is then subjected to an aqueous work-up.
-
Extraction of the aqueous phase is generally required to isolate the product.[4]
General Protocol for Nucleophilic Substitution with Anilines
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add the substituted aniline (B41778) to the solution.
-
The reaction may be heated or stirred at room temperature depending on the reactivity of the aniline.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, the product can be isolated by precipitation or extraction, followed by purification.[7]
General Protocol for Suzuki-Miyaura Coupling (Adapted from Dichloropyrimidines)
-
In a reaction vessel, combine the chloropyrimidine, arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent or solvent mixture.
-
The reaction can be heated conventionally or subjected to microwave irradiation.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, the reaction mixture is typically partitioned between an organic solvent and water.
-
The organic layer is separated, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.[2][8]
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: General pathway for SNAr on this compound.
Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
- 1. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 4. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 3764-01-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison of 2,4,6-Trichloropyrimidine and Its Amino Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 2,4,6-trichloropyrimidine and its key amino-substituted derivatives. Supported by experimental data and detailed methodologies, this document serves as a practical resource for the characterization of this important class of heterocyclic compounds.
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound is a highly reactive precursor used in the synthesis of a diverse range of biologically active molecules, particularly as kinase inhibitors in anticancer research.[3][4] Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of its derivatives. This guide focuses on the comparative spectroscopic profiles of this compound, 4-amino-2,6-dichloropyrimidine, and 2,4-diamino-6-chloropyrimidine, offering a baseline for researchers working with these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its common amino derivatives. This data is essential for identifying these compounds and understanding the electronic effects of substituent changes on the pyrimidine ring.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | CDCl₃ | ~7.45 | Singlet | 1H | H-5 |
| 4-Amino-2,6-dichloropyrimidine | DMSO-d₆ | ~6.3 | Singlet | 1H | H-5 |
| ~6.5-7.0 | Broad Singlet | 2H | -NH₂ | ||
| 2,4-Diamino-6-chloropyrimidine | DMSO-d₆ | ~5.5 | Singlet | 1H | H-5 |
| ~5.9 | Broad Singlet | 2H | 2-NH₂ | ||
| ~6.4 | Broad Singlet | 2H | 4-NH₂ |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | ~162.9 | C-2, C-6 |
| ~160.1 | C-4 | ||
| ~120.0 | C-5 | ||
| 4-Amino-2,6-dichloropyrimidine | DMSO-d₆ | ~163 | C-4 |
| ~158 | C-2, C-6 | ||
| ~103 | C-5 | ||
| 2,4-Diamino-6-chloropyrimidine | Polysol | ~163.5 | C-2, C-4 |
| ~159.8 | C-6 | ||
| ~80.9 | C-5 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | ~1529 | Strong | C=N stretching (pyrimidine ring) |
| ~1277 | Strong | Ring stretching | |
| ~834 | Strong | C-Cl stretching | |
| 4-Amino-2,6-dichloropyrimidine | 3400 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |
| ~1640 | Strong | N-H bending | |
| ~1570 | Strong | C=N stretching (pyrimidine ring) | |
| 2,4-Diamino-6-chloropyrimidine | 3400 - 3100 | Strong, Broad | N-H stretching |
| ~1650 | Strong | N-H bending | |
| ~1580 | Strong | C=N stretching (pyrimidine ring) |
Table 4: Mass Spectrometry (MS) and UV-Visible Spectroscopy Data
| Compound | Technique | Key Data | Notes |
| This compound | EI-MS | m/z 182, 184, 186 (M⁺) | Isotopic pattern characteristic of three chlorine atoms.[5] |
| UV-Vis (Vapor) | Two absorption systems from π-π* transitions.[6] | ||
| 4-Amino-2,6-dichloropyrimidine | EI-MS | m/z 163, 165, 167 (M⁺) | Isotopic pattern for two chlorine atoms is expected.[7] |
| 2,4-Diamino-6-chloropyrimidine | MS | m/z 144.02 (M⁺) | |
| UV-Vis | - | Data not readily available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh approximately 10-20 mg of the purified pyrimidine derivative.[8] Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.[7][8]
-
¹H NMR Acquisition :
-
Insert the NMR tube into the spectrometer and lock on the deuterium (B1214612) signal of the solvent.[8]
-
Optimize the magnetic field homogeneity through shimming.[8]
-
Acquire the spectrum using a standard single-pulse experiment with a spectral width of approximately 0-12 ppm.[8]
-
To achieve an adequate signal-to-noise ratio, use 16 or more scans.[8]
-
-
¹³C NMR Acquisition :
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR-FTIR :
-
KBr Pellet :
-
Grind a small amount of the sample with dry potassium bromide (KBr) at a ratio of approximately 1:100.[9]
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Place the disk in the sample holder of the IR spectrometer and acquire the spectrum.
-
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration will depend on the molar absorptivity of the compound.
-
Analysis :
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
Record a baseline spectrum with the pure solvent.
-
Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-400 nm).[10]
-
Mass Spectrometry
-
Sample Introduction : For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. Less volatile derivatives can be analyzed by direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Ionization : Electron Ionization (EI) is a common technique for GC-MS that provides characteristic fragmentation patterns.[12] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used to observe the molecular ion.
-
Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[12]
Visualizing Experimental and Biological Contexts
To better illustrate the workflow and biological relevance of these compounds, the following diagrams are provided.
Pyrimidine derivatives are frequently investigated as kinase inhibitors. The following diagram illustrates a simplified signaling pathway where a pyrimidine derivative could act as an inhibitor.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aai.solutions [aai.solutions]
- 11. zefsci.com [zefsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Benchmarking the efficiency of different synthetic routes to 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficiency of various synthetic routes to 2,4,6-trichloropyrimidine, a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. The following sections detail the primary synthetic methodologies, presenting quantitative data, experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly commences from barbituric acid, with the key transformation being a chlorination reaction. The efficiency of this process is highly dependent on the choice of chlorinating agents, catalysts, and reaction conditions. Two primary strategies have emerged: a one-step chlorination with phosphorus oxychloride in the presence of a catalyst and a two-step approach involving sequential treatment with different chlorinating agents.
Data Summary
The following table summarizes the key quantitative parameters for the most common synthetic routes to this compound.
| Parameter | Route 1: One-Step Catalytic Chlorination | Route 2: Two-Step Chlorination |
| Starting Material | Barbituric Acid | Barbituric Acid |
| Chlorinating Agents | Phosphorus Oxychloride (POCl₃) | 1. Phosphorus Oxychloride (POCl₃) 2. Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (B1173362) (PCl₃) / Chlorine (Cl₂) |
| Catalyst | Tertiary Amines (e.g., Dimethylaniline, N,N-Diethylaniline, N-Methylpyrrolidone) or Composite Catalysts | Often optional, but can include N-methylpyrrolidone or triethylamine[1] |
| Molar Ratio (Barbituric Acid : POCl₃) | 1 : 3 to 1 : 5.5[2][3] | 1 : 5.8 (initial POCl₃)[1][4] |
| Reaction Temperature | 90 - 140 °C[3] | Step 1: 60 - 75 °C Step 2: 20 to below 80 °C[1] |
| Reaction Time | 0.5 - 4 hours[3] | Step 1: ~7 hours Step 2: Varies with addition rate |
| Reported Yield | 80 - 92%[3] | 90 - 94%[1] |
| Work-up Procedure | Typically aqueous work-up[5] or steam distillation[3] | Non-aqueous work-up by distillation[1][2] |
| Key Advantages | Simpler one-step process. | Higher reported yields, avoidance of aqueous waste streams, and a purer product free of 2,4,5,6-tetrachloropyrimidine[1]. |
| Key Disadvantages | Aqueous work-up can be cumbersome for large-scale production and generates significant wastewater[5]. | Two distinct reaction steps may add complexity to the process. |
Experimental Protocols
The following are representative experimental protocols for the primary synthetic routes to this compound.
Route 1: One-Step Catalytic Chlorination with Aqueous Work-up
This method, adapted from a procedure described in chemical literature, utilizes a tertiary amine catalyst to facilitate the chlorination of barbituric acid with phosphorus oxychloride.
Materials:
-
Barbituric Acid
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Water
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, a mixture of barbituric acid and N,N-dimethylaniline is prepared.
-
Phosphorus oxychloride is added dropwise to the mixture.
-
The reaction mixture is heated to reflux for a specified period.
-
After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.
-
The precipitated crude this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or distillation under reduced pressure.
Note: An alternative work-up involves steam distillation of the reaction mixture, followed by cooling of the distillate to precipitate the product[3].
Route 2: Two-Step Chlorination with Non-Aqueous Work-up
This industrially preferred method offers high yields and avoids aqueous waste streams. The following protocol is based on patented procedures[1][5].
Materials:
-
Barbituric Acid
-
Phosphorus Oxychloride (POCl₃)
-
N-Methylpyrrolidone (catalyst)
-
Phosphorus Trichloride (PCl₃)
-
Chlorine (Cl₂)
Procedure:
Step 1: Reaction with Phosphorus Oxychloride
-
To a reactor charged with phosphorus oxychloride, barbituric acid and a catalytic amount of N-methylpyrrolidone are added.
-
The mixture is heated to approximately 75 °C and stirred for several hours (e.g., 7 hours)[1][4].
Step 2: Reaction with Phosphorus Trichloride and Chlorine
-
To the reaction mixture from Step 1, phosphorus trichloride is added.
-
Chlorine gas is then introduced into the mixture while maintaining the temperature. The PCl₃ and Cl₂ can also be added simultaneously[1][4].
-
After the addition is complete, the reaction is stirred until completion.
Work-up and Purification:
-
The excess phosphorus oxychloride is removed by distillation at atmospheric pressure.
-
The this compound product is then isolated by distillation under reduced pressure[1]. This non-aqueous work-up allows for the recovery and reuse of unreacted POCl₃.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
The following diagram details the workflow for the industrially advantageous two-step chlorination process.
References
- 1. US5898073A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US5712394A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. CN101550108A - Preparation method of environmental-friendly high-purity this compound - Google Patents [patents.google.com]
- 4. KR19980063957A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. EP0747364A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
Safety Operating Guide
2,4,6-Trichloropyrimidine proper disposal procedures
Proper disposal of 2,4,6-trichloropyrimidine is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This substance is a hazardous chemical that requires careful handling and adherence to regulated waste management protocols. Researchers, scientists, and drug development professionals must manage this compound from acquisition to disposal with a comprehensive safety and operational plan.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its hazards. This compound is a skin, eye, and respiratory irritant.[1][2][3] It can be harmful if swallowed and may cause an allergic skin reaction.[4][5] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long-sleeved shirt, and pants are recommended. For larger quantities or in case of a spill, chemical-resistant aprons or suits may be required.
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[2]
Summary of Chemical Hazards and Properties
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the key hazard information for this compound.
| Property | Data | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
| CAS Number | 3764-01-0 | [1] |
| Molecular Formula | C₄HCl₃N₂ | [6] |
| Molecular Weight | 183.42 g/mol | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [2][3] |
| Hazardous Decomposition | Upon combustion, may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride.[2][3][7] | [2][3][7] |
Step-by-Step Disposal Procedures
The primary and mandated procedure for the disposal of this compound is to manage it as hazardous waste through a licensed environmental waste management company. On-site treatment or neutralization by laboratory personnel is not recommended and may violate regulations.[8]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure chemical.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE.
-
Residues from spill cleanups.
-
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
Step 2: Containment and Labeling
-
Collect all this compound waste in a designated, compatible, and sealable container. The container must be in good condition and not leak.
-
Label the container clearly with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
Relevant hazard symbols (e.g., irritant, harmful).
-
Step 3: Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[2]
-
The storage location should be a designated satellite accumulation area, and it must be under the control of the laboratory personnel.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
The EHS office will coordinate with a licensed hazardous waste disposal contractor for proper transportation and disposal in accordance with all federal, state, and local regulations.[1][2][3]
Emergency Procedures for Spills
In the event of a spill, immediate and safe cleanup is the priority.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described above.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[1][7] Use an inert absorbent material such as sand, vermiculite, or earth to cover the spill.[1][7]
-
Collect the Waste: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.
Experimental Protocols
The search results did not yield any recommended experimental protocols for the in-lab neutralization or chemical destruction of this compound prior to disposal. Standard practice and regulations mandate that chemical treatment of hazardous waste be performed by trained professionals at a licensed facility.[8] Attempting to neutralize this compound without a validated procedure could lead to the release of toxic gases or other hazardous byproducts.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 3764-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. cohizon.com [cohizon.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Safe Handling and Disposal of 2,4,6-Trichloropyrimidine: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,4,6-Trichloropyrimidine. The following procedures for handling and disposal are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant and can cause skin, eye, and respiratory system irritation.[1][2][3][4] It may also be harmful if swallowed or in contact with skin.[3][5]
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene).[6] | To prevent skin contact and irritation.[1][2][4] |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[7] | To protect against splashes and eye irritation.[1][2][4] |
| Skin and Body Protection | Protective clothing, such as a lab coat or chemical-resistant suit, and closed-toe shoes.[1][2] | To minimize skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[2][7] | To avoid inhalation of dust, fumes, or vapors, which can cause respiratory irritation.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][4]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3][4]
3. In Case of Exposure (First Aid):
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2][4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical assistance.[1][2][7]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and health risks.
1. Waste Collection:
-
Collect waste material in suitable, labeled, and closed containers.[1][7]
-
Contaminated PPE, such as gloves and disposable lab coats, should also be placed in a designated, sealed container for hazardous waste.
2. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, sweep up and shovel into a suitable container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, universal binder) and place in a sealed container for disposal.[1]
-
Ensure the spill area is well-ventilated.
3. Disposal Procedure:
-
Dispose of the chemical and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not empty into drains.[1][7]
-
Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
